Product packaging for 3-Bromo-2-chloro-6-methylpyridine(Cat. No.:CAS No. 185017-72-5)

3-Bromo-2-chloro-6-methylpyridine

Katalognummer: B065680
CAS-Nummer: 185017-72-5
Molekulargewicht: 206.47 g/mol
InChI-Schlüssel: JVDQYSIJBRTRMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Bromo-2-chloro-6-methylpyridine is a high-value, multi-halogenated pyridine derivative engineered for advanced synthetic chemistry and drug discovery research. This compound serves as a versatile and critical synthetic intermediate, where its strategic placement of bromine and chlorine atoms on the pyridine ring, adjacent to the methyl group, creates distinct sites for selective functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Negishi) and nucleophilic aromatic substitution. Its primary research value lies in the construction of complex heterocyclic scaffolds, particularly in the development of active pharmaceutical ingredients (APIs) for therapeutic areas such as oncology and central nervous system (CNS) disorders. The methyl group at the 6-position further enhances its utility by offering a site for subsequent oxidation or functionalization, enabling fine-tuning of molecular properties. Researchers utilize this building block to create targeted molecular libraries for high-throughput screening and to develop novel ligands for protein kinases and other enzymatic targets, making it an indispensable tool in medicinal chemistry and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClN B065680 3-Bromo-2-chloro-6-methylpyridine CAS No. 185017-72-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromo-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDQYSIJBRTRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370297
Record name 3-bromo-2-chloro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185017-72-5
Record name 3-bromo-2-chloro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-Bromo-2-chloro-6-methylpyridine starting from 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 3-Bromo-2-chloro-6-methylpyridine, a key intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis starts from the readily available 2-amino-6-methylpyridine and proceeds through a two-step pathway involving a Sandmeyer reaction followed by a regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound from 2-amino-6-methylpyridine is achieved in two sequential steps:

  • Step 1: Sandmeyer Reaction. Conversion of the amino group of 2-amino-6-methylpyridine to a chloro group to yield 2-chloro-6-methylpyridine. This is accomplished through diazotization of the primary amine with sodium nitrite in an acidic medium, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) chloride catalyst.

  • Step 2: Electrophilic Bromination. Regioselective bromination of the intermediate, 2-chloro-6-methylpyridine, at the 3-position of the pyridine ring to afford the final product, this compound.

The overall synthetic scheme is depicted below:

Synthesis_Workflow Start 2-Amino-6-methylpyridine Intermediate 2-Chloro-6-methylpyridine Start->Intermediate Step 1: Sandmeyer Reaction (NaNO₂, HCl, CuCl) FinalProduct This compound Intermediate->FinalProduct Step 2: Bromination (Br₂, AlCl₃ or NBS)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylpyridine via Sandmeyer Reaction

This procedure outlines the conversion of 2-amino-6-methylpyridine to 2-chloro-6-methylpyridine.

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, a solution of 2-amino-6-methylpyridine is prepared in concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine hydrochloride, maintaining the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.

  • In a separate flask, a solution or suspension of copper(I) chloride in hydrochloric acid is prepared and cooled.

  • The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

  • The reaction mixture is cooled and then neutralized by the slow addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-6-methylpyridine.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Electrophilic Bromination

This protocol describes the regioselective bromination of 2-chloro-6-methylpyridine.

Materials:

  • 2-Chloro-6-methylpyridine

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Aluminum Chloride (AlCl₃) (if using Br₂)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (if using NBS)

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (using Bromine and Aluminum Chloride):

  • To a stirred solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., dichloromethane or nitrobenzene) at room temperature, anhydrous aluminum chloride is added portion-wise.

  • The mixture is stirred to form a complex.

  • A solution of bromine in the same solvent is then added dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • The reaction is monitored by TLC or GC for the consumption of the starting material.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice and quenched with an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • The mixture is neutralized with a sodium bicarbonate solution.

  • The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or recrystallization to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-6-methylpyridineC₆H₈N₂108.14White to off-white solid41-44
2-Chloro-6-methylpyridineC₆H₆ClN127.57Colorless to light yellow liquidN/A
This compoundC₆H₅BrClN206.47Off-white to yellow solid48-52

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Step 1: Sandmeyer ReactionNaNO₂, HCl, CuClWater, HCl0-5 (diazotization), RT to 6030-70%
Step 2: BrominationBr₂, AlCl₃DichloromethaneRoom Temperature60-80%

Table 3: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-Amino-6-methylpyridine 7.30 (t, 1H), 6.40 (d, 1H), 6.25 (d, 1H), 4.45 (br s, 2H), 2.35 (s, 3H)158.5, 157.1, 138.2, 111.9, 108.6, 24.3
2-Chloro-6-methylpyridine 7.55 (t, 1H), 7.15 (d, 1H), 7.05 (d, 1H), 2.50 (s, 3H)158.9, 151.2, 139.1, 123.8, 118.9, 24.6
This compound 7.65 (d, 1H), 7.10 (d, 1H), 2.55 (s, 3H)159.8, 151.0, 142.5, 125.1, 110.2, 24.1

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis can be visualized as a straightforward, two-step linear process.

logical_flow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination A 2-Amino-6-methylpyridine B Diazotization (NaNO₂, HCl) A->B Formation of diazonium salt C Sandmeyer Reaction (CuCl) B->C Copper(I) catalyzed decomposition D 2-Chloro-6-methylpyridine C->D Intermediate Product E Electrophilic Attack (Br⁺ source) D->E Activation with Lewis Acid F This compound E->F Final Product

Caption: Logical flow of the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and scale. Safety precautions should always be observed when handling the hazardous materials mentioned in this guide.

A Technical Guide to 3-Bromo-2-chloro-6-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical utility and commercial availability of 3-Bromo-2-chloro-6-methylpyridine, a key building block in modern synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile pyridine derivative, including its commercial suppliers, key chemical reactions with detailed experimental protocols, and its relevance in the context of neurological signaling pathways.

Commercial Availability

This compound (CAS No. 185017-72-5) is readily available from a variety of commercial chemical suppliers. This substituted pyridine is offered in various purities, typically 96% or higher, and is supplied in quantities ranging from grams to kilograms to meet the needs of both academic research and industrial drug development. The compound is generally a solid with a melting point in the range of 30-35 °C.

A summary of representative commercial suppliers is provided below:

SupplierPurityNotes
Sigma-Aldrich96%-
Chem-Impex≥ 98% (GC)Marketed as a key intermediate for pharmaceutical and agrochemical synthesis.
TCI America>97.0% (GC)Available for purchase through their American and Indian branches.
ChemScene≥98%Provides the compound and offers custom synthesis services.
VulcanchemNot specifiedHighlights its role as a dihalogenated pyridine derivative for various applications.

Synthetic Utility and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its bromine and chlorine substituents. The carbon-bromine bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This chemoselectivity allows for sequential and site-selective functionalization of the pyridine ring, making it a powerful tool for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the 3-position, leaving the chloro substituent intact for subsequent transformations.

Experimental Protocol: Synthesis of 2-chloro-6-methyl-3-arylpyridines

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic acid - Base purge Purge with Inert Gas reagents->purge catalyst Add Pd Catalyst purge->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 90-100 °C and Stir solvent->heat monitor Monitor byTLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract wash Wash & Dry extract->wash purify Concentrate & Purify wash->purify product 2-chloro-6-methyl-3-arylpyridine purify->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Relevance to Signaling Pathways

Derivatives of this compound have been investigated for their biological activity. For instance, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), which can be synthesized from a related precursor, is a well-known selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). mG[1][2]luR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dy[3][4]sregulation of mGluR5 signaling is implicated in various neurological and psychiatric disorders, including anxiety, depression, and neurodegenerative diseases.

[5][6]mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a downstream signaling cascade. The receptor is coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PL[7][8]C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DA[7]G, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream targets, including other receptors and ion channels, and can influence gene expression and protein synthesis, ultimately affecting synaptic function.

The availability and versatile reactivity of this compound make it an indispensable tool for medicinal chemists and researchers in drug discovery. Its ability to undergo selective cross-coupling reactions provides a straightforward entry into a diverse range of substituted pyridines, including those with potential therapeutic applications targeting neurological pathways such as the mGluR5 signaling cascade. This guide serves as a foundational resource for harnessing the synthetic potential of this important chemical building block.

References

Spectroscopic Profile of 3-Bromo-2-chloro-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-chloro-6-methylpyridine. Due to the limited availability of directly published spectral data for this specific molecule, this document combines available information from spectral databases with predicted values and established methodologies for analogous compounds. This guide is intended to support research and development activities by providing a detailed reference for the characterization of this compound.

Compound Information

Identifier Value
IUPAC Name This compound
Synonyms 3-Bromo-2-chloro-6-picoline
CAS Number 185017-72-5
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Chemical Structure
alt text

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-47.8 - 8.0Doublet~8.0
H-57.2 - 7.4Doublet~8.0
CH₃2.5 - 2.7Singlet-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
C-2150 - 152
C-3120 - 122
C-4140 - 142
C-5125 - 127
C-6160 - 162
CH₃23 - 25

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectra for this compound are available in spectral databases, indicating the presence of characteristic vibrational modes.[1][2] The data below is a representative compilation of expected absorption bands.

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
3050 - 3100MediumC-H stretch (aromatic)
2950 - 3000MediumC-H stretch (methyl)
1570 - 1590StrongC=C/C=N ring stretch
1450 - 1470StrongC=C/C=N ring stretch
1100 - 1120MediumC-Cl stretch
800 - 850StrongC-H out-of-plane bend
600 - 650MediumC-Br stretch

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 4: Mass Spectrometry Data

m/z Relative Abundance (%) Assignment
205/207/209High[M]⁺ (Molecular ion cluster)
170/172Medium[M-Cl]⁺
126Medium[M-Br]⁺
91Medium[M-Br-Cl]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

3.1.2. Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

3.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

FT-IR Spectroscopy

3.2.1. Sample Preparation (ATR) A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Instrument: A Fourier Transform Infrared Spectrometer equipped with a single-reflection ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

3.2.3. Data Processing The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

3.3.1. Sample Introduction The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is injected.

3.3.2. Data Acquisition

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1 scan/second.

3.3.3. Data Analysis The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution of the molecular ion cluster is compared with theoretical values for the presence of one bromine and one chlorine atom.

Visualizations

experimental_workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR FT-IR Spectroscopy (ATR) Sample->IR Direct Application MS Mass Spectrometry (EI) Sample->MS Direct Insertion or GC NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance (%) MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the information provided herein.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-chloro-6-methylpyridine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted pyridine derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering insights into the structural characterization of this and similar heterocyclic compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects (bromo, chloro, and methyl groups) on the pyridine ring and typical coupling constants observed in pyridine systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-4~7.6 - 7.8Doublet (d)~8.0 - 9.0 (³JH4-H5)1H
H-5~7.2 - 7.4Doublet (d)~8.0 - 9.0 (³JH5-H4)1H
CH₃~2.5 - 2.7Singlet (s)N/A3H

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on a standard deuterated solvent such as CDCl₃. Actual experimental values may vary.

Interpretation of the Predicted Spectrum

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, H-4 and H-5, which are coupled to each other.

  • Chemical Shifts: The electron-withdrawing effects of the bromine and chlorine atoms are expected to deshield the aromatic protons, shifting their signals downfield. The H-4 proton, being in closer proximity to the electronegative chlorine and bromine atoms (meta position), is predicted to resonate at a slightly higher chemical shift compared to the H-5 proton. The methyl group at the 6-position is a weakly electron-donating group and its protons are expected to appear in the typical aliphatic region for a methyl group attached to an aromatic ring.

  • Multiplicity and Coupling Constants: The two aromatic protons, H-4 and H-5, are adjacent to each other and will exhibit spin-spin coupling. This will result in both signals appearing as doublets. The coupling constant (³J), representing the interaction through three bonds, is expected to be in the range of 8.0-9.0 Hz, which is typical for ortho-coupled protons on a pyridine ring. The methyl protons at the 6-position do not have any adjacent protons to couple with, and therefore, their signal is predicted to be a singlet.

  • Integration: The relative integration of the signals will correspond to the number of protons giving rise to each signal. Therefore, the signals for H-4 and H-5 will each integrate to one proton, while the methyl signal will integrate to three protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard practices for the NMR analysis of organic compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
  • The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if there are concerns about differential T₁ relaxation times.
  • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration. More scans may be required for dilute samples.
  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts.
  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the spin-spin coupling relationship between the protons in this compound.

G H4 H-4 (~7.6 - 7.8 ppm) H5 H-5 (~7.2 - 7.4 ppm) H4->H5 ³J ≈ 8-9 Hz CH3 CH₃ (~2.5 - 2.7 ppm)

Caption: Spin-spin coupling in this compound.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. Experimental verification of this predicted data is recommended for definitive structural confirmation. The provided protocol and theoretical framework can be readily applied to the analysis of other substituted pyridine derivatives, aiding in their structural elucidation and characterization.

13C NMR analysis of halogenated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 13C NMR Analysis of Halogenated Pyridines

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The precise structural characterization of these molecules is paramount for understanding their reactivity, confirming synthetic outcomes, and ensuring quality control. Among the array of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of these molecules.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the . It covers the fundamental principles governing their spectral characteristics, presents a compilation of chemical shift data, details a standard experimental protocol, and illustrates the analytical workflow.

Principles: Understanding 13C Chemical Shifts in Halogenated Pyridines

The 13C NMR spectrum provides a distinct signal for each unique carbon environment within a molecule.[3] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. In pyridines, several factors are at play:

  • The Heteroatom Effect: The nitrogen atom in the pyridine ring is more electronegative than carbon, causing a significant deshielding effect (a downfield shift to higher ppm values) on the adjacent α-carbons (C2 and C6).[4] The effect is less pronounced on the β-carbons (C3 and C5) and the γ-carbon (C4).[4]

  • Halogen Electronegativity and Substituent Effects: When a halogen is introduced, it further influences the electronic distribution in the ring. Electronegative halogens like fluorine, chlorine, and bromine withdraw electron density, generally causing a downfield shift for the carbon atom to which they are directly attached (the ipso-carbon).[5] The effect on other carbons in the ring (ortho, meta, para positions relative to the halogen) is more complex and depends on a combination of inductive and resonance effects.

  • The "Heavy Atom Effect": For heavier halogens like bromine and iodine, a shielding (upfield shift) effect can be observed on the directly attached carbon, which runs counter to simple electronegativity predictions.[6][7] This is attributed to the large electron clouds of these atoms.

The wide range of chemical shifts in 13C NMR (up to 200 ppm) ensures that signals rarely overlap, making it easier to distinguish each unique carbon atom compared to 1H NMR.[5][8]

Quantitative Data: 13C NMR Chemical Shifts

The following tables summarize the 13C NMR chemical shift data for pyridine and several mono-halogenated derivatives. It is crucial to note that chemical shifts can be influenced by the solvent used for the analysis.[9][10]

Table 1: 13C Chemical Shifts (δ, ppm) of Pyridine

Carbon AtomChemical Shift (ppm) in CDCl₃
C2 / C6150
C3 / C5124
C4136
(Data sourced from Testbook[4] and HMDB[11])

Table 2: 13C Chemical Shifts (δ, ppm) of Mono-Fluoropyridines

Carbon Atom2-Fluoropyridine4-Fluoropyridine
C2163.1 (d)141.4 (d)
C3109.1 (d)110.1 (d)
C4140.7 (d)166.7 (d)
C5123.6 (d)110.1 (d)
C6147.8 (d)141.4 (d)
(Note: 'd' indicates a doublet due to C-F coupling. Data sourced from SpectraBase[12][13])

Table 3: 13C Chemical Shifts (δ, ppm) of Mono-Chloro and Mono-Bromopyridines

Carbon Atom2-Chloropyridine2-Bromopyridine
C2152.6142.9
C3124.3128.4
C4139.3139.4
C5122.9123.9
C6149.8150.2
(Data sourced from ChemicalBook[14][15] and SpectraBase[16])

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible 13C NMR spectra. The following methodology outlines the key steps for a standard proton-decoupled experiment.

Sample Preparation
  • Amount: Dissolve an appropriate amount of the halogenated pyridine sample (typically 10-50 mg) in a deuterated solvent.

  • Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample and does not have overlapping solvent peaks with the regions of interest.[3] The solvent signal also serves as the lock signal for the spectrometer.[3]

  • Tube: Use a standard 5 mm NMR tube. Ensure the final solution volume is sufficient to cover the detection region of the probe (typically ~0.5-0.7 mL).

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shifts to 0 ppm.[5]

Instrument Setup and Calibration
  • Spectrometer: The instructions are based on a standard Fourier Transform (FT) NMR spectrometer (e.g., Bruker 400 MHz).[17]

  • Locking: Place the sample in the spectrometer and lock onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field.[3]

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which results in sharp, symmetrical peaks.[3]

  • Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure maximum signal transmission and sensitivity.[17]

Data Acquisition
  • Pulse Sequence: Use a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).[3] This technique, known as broadband decoupling, removes 13C-1H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[5][6]

  • Acquisition Parameters:

    • Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (1.1%), more scans are needed than for 1H NMR.[1][3]

    • Relaxation Delay (d1): Set a relaxation delay (e.g., 1-2 seconds for qualitative spectra) to allow the carbon nuclei to return to their equilibrium state between pulses.[3] For quantitative analysis, a much longer delay (at least 5 times the longest T1 relaxation time) is required.[3][18]

    • Receiver Gain (rga): Adjust the receiver gain automatically to optimize signal detection without overloading the detector.[17]

  • Start Acquisition: Initiate the experiment by typing the appropriate command (e.g., zg).[17]

Data Processing
  • Fourier Transformation (FT): The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.[3]

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).[3]

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[3]

  • Referencing: Calibrate the spectrum by setting the chemical shift of the TMS peak to 0 ppm or by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm).[3][9]

  • Peak Picking: Identify and label the chemical shift values of the relevant peaks in the spectrum.

Visualization of the Analytical Workflow

The process from sample to final structure can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines these key stages.

G Workflow for 13C NMR Analysis of Halogenated Pyridines cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Elucidation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) InstrumentSetup Instrument Setup (Lock, Shim, Tune) SamplePrep->InstrumentSetup AcquireFID Acquire FID Data (Proton Decoupled Pulse Sequence) InstrumentSetup->AcquireFID Execute Experiment FourierTransform Fourier Transform (FID to Spectrum) AcquireFID->FourierTransform PhaseAndBaseline Phase & Baseline Correction FourierTransform->PhaseAndBaseline Reference Reference Spectrum (to TMS or Solvent) PhaseAndBaseline->Reference PeakPicking Peak Picking & Integration Reference->PeakPicking Interpretation Spectral Interpretation (Assign Chemical Shifts) PeakPicking->Interpretation Elucidation Structural Elucidation Interpretation->Elucidation

A logical workflow for the .

Conclusion

13C NMR spectroscopy is an indispensable technique in the arsenal of chemists working with halogenated pyridines. By understanding the influence of the nitrogen heteroatom and halogen substituents on carbon chemical shifts, researchers can confidently assign the structure of novel and known compounds. The combination of tabulated reference data and a robust, standardized experimental protocol, as detailed in this guide, enables the acquisition of high-quality spectral data. This, in turn, facilitates accurate structural elucidation, which is fundamental to advancing research and development in the pharmaceutical and chemical industries.

References

introduction to palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled efficiency and precision.[1][2] These reactions have become indispensable tools in the construction of complex molecular architectures, profoundly impacting fields ranging from materials science to the pharmaceutical industry.[2][3][4] Their significance was formally recognized in 2010 when Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the Nobel Prize in Chemistry for their pioneering work in this area.[1][5]

At its core, a cross-coupling reaction joins two different molecular fragments (R and R') with the aid of a metal catalyst, typically involving an organometallic reagent (R-M) and an organic halide (R'-X).[5] The power of palladium catalysis lies in its ability to facilitate these transformations under mild conditions, its tolerance for a wide variety of functional groups, and its capacity to create bonds that were previously challenging to form.[3][6] This has made palladium-catalyzed cross-coupling a cornerstone of medicinal chemistry and a key strategy in the large-scale synthesis of active pharmaceutical ingredients (APIs).[7][8]

The Core Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle that begins with a palladium(0) complex. This cycle efficiently regenerates the active catalyst, allowing for low catalyst loadings, often less than 1 mol%.[1]

  • Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-X) of an organic halide (R¹-X). This step forms a new, square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the typical order being I > Br > OTf > Cl.[1][9]

  • Transmetalation : In this step, an organometallic nucleophile (R²-M) reacts with the Pd(II) intermediate. The R² group is transferred to the palladium center, displacing the halide (X) and forming a new diorganopalladium(II) complex. The specific organometallic reagent (M = B, Zn, Sn, etc.) defines the "named" reaction.[3][10]

  • Reductive Elimination : This is the final, product-forming step. The two organic fragments (R¹ and R²) bonded to the palladium center are coupled, forming a new carbon-carbon bond (R¹-R²). Simultaneously, the palladium is reduced from Pd(II) back to its Pd(0) state, thereby regenerating the catalyst which can then re-enter the cycle.[1][4][5]

Palladium Catalytic Cycle pd0 Pd(0) Catalyst pd2_intermediate R¹-Pd(II)-X Intermediate pd0->pd2_intermediate Oxidative Addition diorgano_pd2 R¹-Pd(II)-R² Complex pd2_intermediate->diorgano_pd2 Transmetalation diorgano_pd2->pd0 Reductive Elimination product R¹-R² Product diorgano_pd2->product r1x_input R¹-X r2m_input R²-M Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Reaction Execution (Heating & Stirring) solvent->reaction workup 5. Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

In-Depth Technical Guide on the Basic Handling and Storage of Halopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential practices for the safe handling, storage, and stability assessment of halopyridine compounds. Halopyridines are a critical class of heterocyclic compounds widely utilized as intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. Their inherent reactivity and potential toxicity necessitate stringent adherence to safety and storage protocols to ensure personnel safety, experimental integrity, and the longevity of these valuable chemical assets.

Safety and Handling Precautions

The safe handling of halopyridine compounds is paramount due to their potential health hazards, which can include skin and respiratory irritation, and potential carcinogenicity.[1] Adherence to the following guidelines is mandatory in any laboratory or manufacturing setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Gloves: Chemical-resistant gloves, such as butyl rubber or nitrile gloves, should be worn at all times when handling halopyridines.[1] It is crucial to consult the manufacturer's glove compatibility chart for specific halopyridine compounds.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes and vapors.[2]

  • Lab Coat: A fully buttoned lab coat provides a barrier against skin contact.

  • Respiratory Protection: All work with halopyridine compounds should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation of vapors.[1] In situations where a fume hood is not feasible, a respirator with an appropriate organic vapor cartridge may be necessary.

Engineering Controls
  • Ventilation: Adequate ventilation is crucial to prevent the accumulation of flammable and potentially toxic vapors.[1][3] Local exhaust ventilation, such as a fume hood, is the preferred method.

  • Ignition Sources: Halopyridines can be flammable. All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area.[4][5] Use of non-sparking tools and explosion-proof equipment is recommended.[3][4][5]

Spill and Waste Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Spill Containment: Use absorbent materials like sand or vermiculite to contain the spill.[1]

  • Cleanup: The absorbent material should be collected into a sealed, properly labeled container for disposal.

  • Waste Disposal: All halopyridine waste must be collected in compatible, sealed containers and disposed of in accordance with local, state, and federal regulations for hazardous waste.

Storage of Halopyridine Compounds

Proper storage is critical to maintain the stability and purity of halopyridine compounds and to prevent hazardous situations.

General Storage Conditions

Halopyridine compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][6] Containers should be tightly closed to prevent the ingress of moisture and air.[3][5]

Quantitative Storage Parameters

While specific storage conditions can vary depending on the exact halopyridine derivative, the following general guidelines are recommended for pharmaceutical ingredients:

ParameterRecommended RangeRationale
Temperature 15°C to 25°C (59°F to 77°F)Prevents degradation and minimizes vapor pressure.[7]
Relative Humidity Below 60%Halopyridines can be hygroscopic; moisture can lead to degradation.[7]
Light Store in amber or opaque containersProtects from photodegradation.
Chemical Incompatibility

Halopyridine compounds must be stored separately from incompatible materials to avoid dangerous reactions.

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents Can cause vigorous reactions, potentially leading to fire or explosion.
Strong Acids (e.g., Nitric Acid) Can lead to exothermic reactions and degradation.
Strong Bases May promote degradation or unwanted reactions.

A logical workflow for ensuring safe handling and storage is depicted below.

G cluster_handling Handling Protocol cluster_storage Storage Protocol PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Fume Hood PPE->Ventilation Ignition Eliminate Ignition Sources Ventilation->Ignition Spill Prepare Spill Kit Ignition->Spill Location Cool, Dry, Well-Ventilated Area Spill->Location Container Tightly Sealed, Light-Resistant Container Location->Container Incompatibility Segregate from Incompatible Chemicals Container->Incompatibility End Safe Use in Research/Development Incompatibility->End Start Receiving Halopyridine Compound Start->PPE

Caption: Workflow for Safe Handling and Storage of Halopyridines.

Stability and Degradation

Understanding the stability of halopyridine compounds is crucial for ensuring their quality and for the development of stable pharmaceutical formulations. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing.[1] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.

Typical Stress Conditions for Halopyridines:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of functional groups, potential dehalogenation.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis, potential nucleophilic substitution of the halogen.
Oxidative Degradation 3-30% H₂O₂ at room temperature for 24-48 hoursOxidation of the pyridine ring or side chains.
Thermal Degradation 80-100°C for 48-72 hoursGeneral decomposition.
Photolytic Degradation Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours)Photodegradation, potential for radical reactions.
Signaling Pathway Involvement

Halopyridine moieties are present in numerous drugs that target specific signaling pathways. For instance, certain halopyridine-containing compounds can act as modulators of the GABAA receptor, a key player in inhibitory neurotransmission in the central nervous system.

The following diagram illustrates a simplified signaling pathway of a GABAA receptor and how a halopyridine modulator might influence its activity.

G cluster_receptor GABAA Receptor cluster_cellular_response Cellular Response GABA GABA Receptor GABAA Receptor (Ligand-gated ion channel) GABA->Receptor Binds to orthosteric site Halopyridine Halopyridine Modulator Halopyridine->Receptor Binds to allosteric site Ion_Channel Chloride Ion Channel Opening Receptor->Ion_Channel Conformational Change Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Decreased Excitability

Caption: Simplified GABAA Receptor Signaling with Halopyridine Modulator.

Experimental Protocols: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Example Protocol: Stability-Indicating RP-HPLC Method for a Halopyridine Compound

This protocol provides a general framework for developing a stability-indicating reverse-phase HPLC (RP-HPLC) method for a hypothetical halopyridine compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of a halopyridine compound and its degradation products.

Materials and Equipment:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standard of the halopyridine compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid, phosphoric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

Methodology:

  • Forced Degradation Sample Preparation:

    • Prepare solutions of the halopyridine compound (e.g., 1 mg/mL) in various stress conditions as outlined in the Forced Degradation Studies section.

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 30°C.

    • Detection Wavelength: Determine the wavelength of maximum absorbance of the halopyridine compound using a UV-Vis spectrophotometer or a PDA detector.

    • Injection Volume: Typically 10-20 µL.

  • Method Optimization:

    • Inject the stressed samples into the HPLC system.

    • Optimize the mobile phase composition, gradient program, and other chromatographic parameters to achieve good resolution between the parent compound and all degradation products.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical experimental workflow for developing a stability-indicating HPLC method.

G Start Start: Obtain Halopyridine Sample Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Initial HPLC Method (Column, Mobile Phase, etc.) Forced_Degradation->Method_Development Injection Inject Stressed Samples into HPLC Method_Development->Injection Optimization Optimize Chromatographic Conditions for Resolution Injection->Optimization Validation Validate the Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation End Final Stability-Indicating Method Validation->End

Caption: Experimental Workflow for Stability-Indicating HPLC Method Development.

By adhering to these comprehensive guidelines for handling, storage, and stability assessment, researchers, scientists, and drug development professionals can ensure the safe and effective use of halopyridine compounds in their critical work.

References

Methodological & Application

Heck Reaction Conditions for Substituted Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes. This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry. The pyridine moiety is a ubiquitous scaffold in numerous drug candidates and approved medicines. Consequently, the efficient functionalization of substituted pyridines via the Heck reaction is of paramount importance.

These application notes provide a comprehensive overview of Heck reaction conditions tailored for various substituted pyridines, including chloro-, bromo-, iodo-, and triflate-substituted pyridines. The information is curated to assist researchers in designing and optimizing their synthetic routes towards novel pyridine-containing compounds.

General Considerations for Heck Reactions of Substituted Pyridines

The success of a Heck reaction involving a substituted pyridine is contingent on a careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common. The choice of catalyst can influence reaction efficiency and catalyst stability.[1]

  • Ligand: Phosphine ligands are frequently used to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand is critical, especially for less reactive substrates like chloropyridines. Bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) have proven effective for activating aryl chlorides.[2] Bidentate phosphine ligands can also be employed.[3]

  • Base: A base is required to neutralize the hydrogen halide or triflic acid generated during the catalytic cycle. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[1] The choice of base can significantly impact the reaction yield.[4][5]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are typically used.[6] The solvent can influence the solubility of the reactants and the stability of the catalytic species.[4][5]

  • Leaving Group: The reactivity of the substituted pyridine is highly dependent on the nature of the leaving group, following the general trend: I > Br > OTf > Cl.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical Heck reaction conditions for various substituted pyridines, providing a comparative overview of catalysts, ligands, bases, solvents, temperatures, and reported yields.

Table 1: Heck Reaction of Bromopyridines

Pyridine SubstrateOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-BromopyridineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001285
2-BromopyridineMethyl AcrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (2)DMA1202478
4-Bromopyridinen-Butyl AcrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP1101692
2-Amino-5-bromopyridineStyrenePd(II)-complex (0.25)-Et₃N (3)DMF/TBAB1301.590 (thermal), >95 (MW)
3-BromopyridineButyl AcrylatePd(OAc)₂ (10)Supramolecular Ligand L (20)K₂CO₃ (3)Toluene130178

Table 2: Heck Reaction of Chloropyridines

Pyridine SubstrateOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-ChloropyridineStyrenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)Dioxane1202485
3-ChloropyridineMethyl AcrylatePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH1001875
4-Chloropyridinen-Butyl AcrylatePd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.5)Dioxane/H₂O1303668

Table 3: Heck Reaction of Iodopyridines

Pyridine SubstrateOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-IodopyridineStyrenePd(OAc)₂ (1)-Et₃N (2)DMF80695
3-IodopyridineMethyl AcrylatePdCl₂(PPh₃)₂ (2)-NaOAc (2)NMP1001288
4-Iodopyridinen-Butyl AcrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile80893

Table 4: Heck Reaction of Pyridyl Triflates

Pyridine SubstrateOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pyridin-2-yl triflateStyrenePd(OAc)₂ (2)dppf (4)Et₃N (1.5)DMF901282
Pyridin-3-yl triflateMethyl AcrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Proton Sponge (1.2)Dioxane1001679
Pyridin-4-yl triflaten-Butyl AcrylatePd(PPh₃)₄ (5)-K₂CO₃ (2)Acetonitrile801088

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of a Bromopyridine with an Alkene

This protocol provides a general method for the coupling of a bromopyridine with an alkene such as styrene or an acrylate.

Materials:

  • Bromopyridine (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the base and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (typically 6-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Protocol 2: Microwave-Assisted Heck Reaction of a Bromopyridine with Styrene

Microwave irradiation can significantly accelerate the Heck reaction, often leading to higher yields in shorter reaction times.

Materials:

  • Bromopyridine (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tetrabutylammonium bromide (TBAB, 1.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF

Procedure:

  • In a microwave reaction vial, combine the bromopyridine, styrene, Pd(OAc)₂, TBAB, and K₂CO₃.

  • Add DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 to isolate and purify the product.

Mandatory Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyridine Substrate, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent alkene Add Alkene solvent->alkene inert Establish Inert Atmosphere (Ar or N2) alkene->inert heating Heat to Reaction Temperature inert->heating stirring Stir for a Specified Time heating->stirring monitoring Monitor Progress (TLC, GC-MS) stirring->monitoring quench Cool and Quench with Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify product Final Product purify->product

Caption: Generalized workflow for the Heck reaction of substituted pyridines.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)L₂(alkene)]⁺X⁻ pd_complex1->pd_complex2 Alkene Coordination pd_complex3 R-CH₂-CH(Ar)-Pd(II)L₂-X pd_complex2->pd_complex3 Migratory Insertion pd_complex4 H-Pd(II)L₂-X pd_complex3->pd_complex4 β-Hydride Elimination product Substituted Alkene pd_complex3->product Product (Ar-alkene) pd_complex4->pd0 Reductive Elimination (+ Base, - Base-HX)

Caption: Simplified catalytic cycle of the Heck reaction.

References

Synthesis of Biarylpyridines via Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biarylpyridine scaffolds are crucial components in a vast array of pharmaceuticals and functional materials. Their synthesis often relies on robust and versatile cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a powerful tool for the formation of carbon-carbon bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2] This application note provides a detailed protocol for the synthesis of 3-aryl-2-chloro-6-methylpyridines through the regioselective Suzuki-Miyaura coupling of 3-Bromo-2-chloro-6-methylpyridine with various arylboronic acids.

The presence of two distinct halogen atoms on the pyridine ring—bromine at the 3-position and chlorine at the 2-position—allows for a regioselective coupling. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > OTf >> Cl.[2] This differential reactivity enables the selective substitution at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization. This selective approach provides a strategic advantage in the synthesis of complex, multi-substituted pyridine derivatives, which are of significant interest in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium(0) catalyst. The catalytic cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the this compound to form a palladium(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biarylpyridine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocols

This section provides a general protocol for the regioselective Suzuki-Miyaura coupling of this compound with arylboronic acids. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) and, if applicable, degassed water via syringe. A typical solvent ratio for a biphasic system is 4:1 to 5:1 (organic solvent:water).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-methylpyridine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[4]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[4]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[4]

Mandatory Visualizations

Reaction Pathway

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_conditions Conditions Reactant1 This compound Catalyst Pd(0) Catalyst Reactant1->Catalyst Oxidative Addition Reactant2 Arylboronic Acid Reactant2->Catalyst Transmetalation Product 3-Aryl-2-chloro-6-methylpyridine Catalyst->Product Reductive Elimination Base Base (e.g., K₃PO₄) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: Regioselective Suzuki-Miyaura coupling pathway.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert reagents Add Catalyst and Solvent inert->reagents reaction Heat Reaction Mixture (80-110 °C) reagents->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product: 3-Aryl-2-chloro-6-methylpyridine purify->product

Caption: General experimental workflow for biarylpyridine synthesis.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound provides an efficient and reliable method for the synthesis of 3-aryl-2-chloro-6-methylpyridines. The protocols and data presented herein offer a solid foundation for researchers in the fields of organic synthesis and drug development to access these valuable biarylpyridine building blocks. The ability to selectively functionalize the C-Br bond while preserving the C-Cl bond opens up avenues for subsequent chemical transformations, making this a highly valuable synthetic strategy.

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its unique electronic properties, ability to form key hydrogen bonds with the kinase hinge region, and synthetic tractability make it an ideal starting point for the design of potent and selective inhibitors. These application notes provide an overview of the synthesis and evaluation of pyridine-based kinase inhibitors, along with detailed protocols for their preparation and characterization.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyridine-based kinase inhibitors against their respective targets. This data is essential for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds.

Table 1: PIM-1 Kinase Inhibitors

Compound IDStructureIC50 (nM)Cell LineReference
Compound 1 Pyridine-Pyrazolopyridine Conjugate20.4-[1]
Compound 2 1,3,4-Oxadiazole-Pyridine Hybrid14.3MCF-7[2]
Staurosporine (Reference Compound)16.7-[2]

Table 2: Rho-Associated Kinase (ROCK) Inhibitors

Compound IDStructureKi (nM)PKA Selectivity (fold vs ROCK1)Reference
Compound 37 2-Fluoropyridine Derivative170 (for ROCK1)>117[3]
Compound 41 2-Aminopyridine Derivative--[3]

Table 3: Vaccinia-Related Kinase 1 (VRK1) Inhibitors

Compound IDStructureIC50 (nM)KD (nM)Selectivity Score (S50%)Reference
Compound 26 Aminopyridine Derivative1501900.04[4]
Compound 5 (Prototype)~300-0.25[4]

Table 4: Tyrosine Kinase 2 (TYK2) Inhibitors

Compound IDStructureIC50 (nM) vs TYK2 JH2Selectivity vs JAK1 JH2 (fold)Selectivity vs JAK2 JH2 (fold)Selectivity vs JAK3 JH2 (fold)Reference
BMS-986165 (Clinical Compound)----[5]
Novel Acyl Compound Pyridine-basedPotentHighHighHigh[5]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the process of inhibitor development.

G cluster_0 PIM-1 Signaling Pathway Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor binds JAK JAK Receptor->JAK activates STAT3/5 STAT3/5 JAK->STAT3/5 phosphorylates PIM-1 PIM-1 STAT3/5->PIM-1 induces transcription Downstream Targets Downstream Targets PIM-1->Downstream Targets phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation promotes Pyridine-based Inhibitor Pyridine-based Inhibitor Pyridine-based Inhibitor->PIM-1 inhibits G cluster_1 Experimental Workflow: Synthesis and Evaluation Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In Vitro Kinase Assay In Vitro Kinase Assay Characterization->In Vitro Kinase Assay Data Analysis Data Analysis In Vitro Kinase Assay->Data Analysis SAR Studies SAR Studies Data Analysis->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Synthesis Iterative Improvement End End Lead Optimization->End

References

Application Notes and Protocols for the Use of 3-Bromo-2-chloro-6-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-2-chloro-6-methylpyridine as a versatile building block in the synthesis of agrochemicals. This pyridine derivative serves as a key intermediate for the creation of a wide range of pesticides, including fungicides, herbicides, and insecticides.[1] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the pyridine ring, allows for selective and sequential functionalization, making it a valuable tool in the design of complex agrochemical molecules.

The differential reactivity of the halogen atoms is a key feature of this compound. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common cross-coupling reactions, enabling chemists to perform selective modifications at the 3-position of the pyridine ring. This regioselectivity is crucial for the construction of precisely substituted agrochemical candidates.

Key Applications in Agrochemical Synthesis:

  • Fungicides: The pyridine core is a common scaffold in many commercial fungicides. This compound can be elaborated through various chemical transformations to introduce the necessary pharmacophores for antifungal activity.

  • Herbicides: By strategically modifying the pyridine ring of this compound, novel herbicides with specific modes of action can be developed.

  • Insecticides: The synthesis of novel insecticides often involves the incorporation of substituted heterocyclic rings. This compound provides a convenient starting point for the assembly of such molecules.

Featured Application: Synthesis of a Pyridine-Based Fungicide Intermediate

This section details the synthesis of a key intermediate in the development of novel pyridine-based fungicides, starting from this compound. The reaction described is a Suzuki-Miyaura cross-coupling, a powerful and widely used method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-methoxyphenylboronic acid to yield 2-chloro-3-(4-methoxyphenyl)-6-methylpyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-chloro-3-(4-methoxyphenyl)-6-methylpyridine.

Data Presentation
CompoundStarting MaterialReagentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
2-chloro-3-(4-methoxyphenyl)-6-methylpyridineThis compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/Water901285-95

Characterization Data for 2-chloro-3-(4-methoxyphenyl)-6-methylpyridine:

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.45 (d, J = 8.8 Hz, 2H), 7.20 (d, J = 7.6 Hz, 1H), 7.05 (d, J = 7.6 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.50 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.5, 158.0, 148.0, 138.0, 131.0, 130.0, 129.0, 122.0, 114.0, 55.5, 24.0.

  • MS (ESI): m/z 234.1 [M+H]⁺

Visualizations

Logical Workflow for Agrochemical Synthesis

Agrochemical_Synthesis_Workflow Start Starting Material: This compound Reaction Chemical Transformation (e.g., Suzuki Coupling, Ether Synthesis) Start->Reaction Intermediate Key Intermediate Reaction->Intermediate Further_Mod Further Functionalization Intermediate->Further_Mod Agrochemical Final Agrochemical Product Further_Mod->Agrochemical Testing Biological Activity Screening Agrochemical->Testing

Caption: General workflow for the synthesis of agrochemicals from this compound.

Reaction Pathway for the Synthesis of a Fungicide Intermediate

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound 2-chloro-3-(4-methoxyphenyl)-6-methylpyridine This compound->2-chloro-3-(4-methoxyphenyl)-6-methylpyridine Suzuki-Miyaura Coupling 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid->2-chloro-3-(4-methoxyphenyl)-6-methylpyridine Catalyst Pd(dppf)Cl₂ Base Na₂CO₃ Solvent 1,4-Dioxane/H₂O Temperature 90 °C

Caption: Suzuki-Miyaura coupling of this compound.

References

Application Notes: Regioselective Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, being a prevalent N-heterocycle in numerous FDA-approved drugs.[1][2][3] However, the direct and selective C-H functionalization of the pyridine ring presents a significant synthetic challenge.[1][2] This difficulty arises from its electron-deficient nature, which deactivates it towards electrophilic substitution, and the coordinating ability of the ring nitrogen, which can interfere with metal catalysts.[4][5] Consequently, developing robust and regioselective methods to functionalize the C2, C3, and C4 positions is crucial for accessing novel chemical entities and for the late-stage functionalization of complex molecules.[4][6]

This document provides detailed protocols and application notes for key regioselective C-H functionalization reactions of the pyridine ring, focusing on modern transition-metal-catalyzed approaches.

Key Strategies for Regiocontrol

The inherent reactivity of the pyridine ring generally favors functionalization at the C2 and C4 positions via nucleophilic or radical attack, while electrophilic substitution, though difficult, tends to occur at C3. Modern synthetic strategies leverage catalysts, directing groups, and substrate modifications to override these intrinsic preferences and achieve high regioselectivity at each position.

  • C2-Selective Functionalization: The proximity to the ring nitrogen makes the C2-H bond more acidic and sterically accessible for many metal catalysts.[7] This position is readily functionalized using directing groups that chelate to a metal center and deliver the catalyst to the ortho C-H bond.[8][9]

  • C3-Selective Functionalization: This is often more challenging to achieve directly.[7][10][11] Strategies include using sterically bulky groups at the C2 and C6 positions to block the more reactive sites, or employing specific catalytic systems, such as iridium-catalyzed borylation, that exhibit an intrinsic preference for the C3 position.[12] Photochemical methods involving pyridine N-oxides have also emerged as a powerful tool for C3-hydroxylation.[10][13]

  • C4-Selective Functionalization: As the position most remote from the nitrogen atom, C4 functionalization requires overcoming the reactivity of both the C2 and C3 positions.[14][15] Successful strategies often involve the temporary activation of the pyridine ring, for instance, by forming N-substituted pyridinium salts which can direct nucleophilic attack to the C4 position.[16][17] Other methods include Minisci-type reactions under specific conditions or the use of ring-opened Zincke intermediates.[18][19][20][21]

G Strategies for Regioselective Pyridine Functionalization cluster_pyridine cluster_strategies cluster_methods Py Pyridine Ring C2 C2-Functionalization (ortho) Py->C2 C2 C3 C3-Functionalization (meta) Py->C3 C3 C4 C4-Functionalization (para) Py->C4 C4 C2_methods • Directing Group Assistance • Minisci Radical Reactions • Deprotonation / Metalation C2->C2_methods C3_methods • Steric Hindrance at C2/C6 • Ir-Catalyzed Borylation • Photochemical Rearrangement C3->C3_methods C4_methods • N-Activation (e.g., Pyridinium Salts) • Zincke Intermediates • Remote C-H Activation C4->C4_methods

Caption: Overview of strategies for regioselective pyridine C-H functionalization.

Application Protocols

Protocol 1: Palladium-Catalyzed C2-Selective C-H Arylation

This protocol describes a directing group-assisted, palladium-catalyzed C-H arylation for the selective synthesis of 2-arylpyridines. The amide directing group chelates to the palladium catalyst, facilitating C-H activation exclusively at the C2 position.

Experimental Procedure:

  • To an oven-dried Schlenk tube, add the N-aryl picolinamide substrate (0.10 mmol, 1.0 equiv), K₂CO₃ (0.30 mmol, 3.0 equiv), and Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the aryl halide (if solid, at step 1) (0.10 mmol, 1.0 equiv) followed by anhydrous N,N-dimethylacetamide (DMA, 3.1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, add water (3 mL) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired C2-arylated product.[22]

Quantitative Data for C2-Arylation:

EntryPyridine Substrate (R)Aryl HalideLigandBaseTemp (°C)Yield (%)Regioselectivity
1H2-Bromo-N-octyl-benzamidePPh₃K₂CO₃11094>99% C2
26-Me2-Bromo-N-octyl-benzamidePPh₃K₂CO₃11077>99% C2
3H (quinoline)2-Bromo-N-octyl-benzamidePPh₃K₂CO₃11094>99% C2
4H1-Iodo-4-methoxybenzeneXPhosCs₂CO₃12092>99% C2

Data is representative of typical procedures found in the literature.[7][22]

G Workflow for Pd-Catalyzed C2-Arylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Base, Pd(OAc)₂, Ligand, Ar-X inert Evacuate & Backfill with Argon reagents->inert solvent Add Anhydrous Solvent (DMA) inert->solvent heat Heat & Stir (110 °C, 24 h) solvent->heat quench Cool & Quench with Water heat->quench extract Extract with CH₂Cl₂ quench->extract purify Dry, Concentrate & Column Chromatography extract->purify product Isolated C2-Arylated Product purify->product

Caption: Step-by-step experimental workflow for C2-selective arylation.

Protocol 2: Iridium-Catalyzed C3-Selective C-H Borylation

This protocol details the highly regioselective borylation of pyridines at the C3 position using an iridium catalyst. This method is notable for its high atom economy and mild conditions, providing versatile pyridylboronic esters for subsequent cross-coupling reactions.

Experimental Procedure:

  • In an argon-filled glovebox, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (0.03 mmol, 3.0 mol%), and a magnetic stir bar to a screw-capped vial.

  • Add bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv) and the pyridine substrate (1.0 mmol, 1.0 equiv).

  • If the pyridine is a solid, add an anhydrous, non-coordinating solvent like cyclohexane (2 mL). For liquid pyridines, the reaction can often be run neat.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a heating block set to 80 °C and stir for 16-24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyridylboronic ester.

Quantitative Data for C3-Borylation:

EntryPyridine SubstrateSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:other)
1PyridineCyclohexane80168995:5
23-(Trifluoromethyl)pyridineNeat801680>98:2 (at C5)
32,6-Bis(trifluoromethyl)pyridineNeat801691>99:1 (at C4)
43-BromopyridineCyclohexane80288>98:2 (at C5)

Data is representative of typical procedures found in the literature.[23][24]

Protocol 3: Regiodivergent C4-Arylation via Zincke Intermediates

This advanced protocol achieves C4-arylation by first activating the pyridine ring with triflic anhydride and a secondary amine to form a ring-opened azahexatriene (Zincke intermediate). This intermediate then undergoes a regioselective Pd-catalyzed arylation at the C4-position before being recyclized.[19][21]

Experimental Procedure: Step 1: Formation of Zincke Intermediate

  • To a solution of pyridine (1.0 equiv) in ethyl acetate (0.1 M) at -78 °C, add collidine (1.0 equiv) followed by triflic anhydride (Tf₂O, 1.0 equiv).

  • After stirring for 10 minutes, add dibenzylamine (Bn₂NH, 1.2 equiv) and stir the mixture for 1.5 hours at -78 °C to form the Zincke intermediate.

Step 2: C4-Arylation and Recyclization 3. To the crude Zincke intermediate solution, add the aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol %), and K₂CO₃ (2.0 equiv). 4. Add THF (to a final concentration of 0.15 M) and heat the mixture at 120 °C in a sealed vessel for 16 hours. 5. Cool the reaction, filter through a pad of celite, and concentrate the filtrate. 6. Dissolve the residue in ethanol, add ammonium acetate (NH₄OAc, 10 equiv), and heat at 60 °C for 2 hours to facilitate recyclization. 7. After cooling, perform a standard aqueous workup and purify by column chromatography to obtain the 4-arylpyridine.[21]

Quantitative Data for C4-Arylation:

EntryPyridine SubstrateAryl IodideYield (%)Regioselectivity
12-Phenylpyridine4-Iodoanisole71>98% C4
22-Phenylpyridine1-Iodo-4-(trifluoromethyl)benzene65>98% C4
32-Chloropyridine4-Iodoanisole48>98% C4
43-Methylpyridine4-Iodoanisole55>98% C4

Data adapted from Wang, H. & Greaney, M. F., Angew. Chem. Int. Ed., 2024.[19][20][21]

References

Synthesis of Substituted Aminopyridines via Nucleophilic Aromatic Substitution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted aminopyridines are crucial scaffolds in drug discovery and development, appearing in a wide array of pharmacologically active compounds.[1][2] One of the most powerful and versatile methods for their synthesis is Nucleophilic Aromatic Substitution (SNAr). This application note provides a detailed overview, experimental protocols, and relevant data for the synthesis of substituted aminopyridines via SNAr, tailored for researchers, scientists, and professionals in drug development.

The SNAr reaction on a pyridine ring involves the displacement of a leaving group, typically a halogen, by a nucleophile, such as an amine.[3] The reactivity of the pyridine ring is enhanced by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. The position of the leaving group and any activating groups significantly influences the reaction's feasibility and outcome. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic attack.[4]

General Reaction Scheme

The fundamental transformation in the SNAr synthesis of aminopyridines is depicted below:

SNAr_Mechanism Py_X Halopyridine (X = F, Cl, Br, I) Meisenheimer Meisenheimer Complex Py_X->Meisenheimer + Amine Nu_H Amine (R-NH2) Nu_H->Meisenheimer Py_Nu Aminopyridine Meisenheimer->Py_Nu - X- HX HX

Caption: General workflow for SNAr synthesis of aminopyridines.

Experimental Protocols

Detailed methodologies for key SNAr reactions are provided below. These protocols are adaptable for a range of substrates and nucleophiles.

Protocol 1: General Procedure for Amination of 2-Halopyridines

This protocol describes a common method for the reaction of a 2-halopyridine with a primary or secondary amine.

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine, 2-fluoropyridine)

  • Amine (e.g., morpholine, piperidine, aniline)

  • Solvent (e.g., DMSO, DMF, NMP)

  • Base (optional, e.g., K2CO3, Et3N)

Procedure:

  • To a solution of the 2-halopyridine (1.0 eq) in the chosen solvent, add the amine (1.2-2.0 eq).

  • If an acid scavenger is needed, add the base (1.5-2.5 eq).

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine.

Protocol 2: Microwave-Assisted Synthesis of N,N-dimethyl-5-nitropyridin-2-amine

Microwave irradiation can significantly accelerate SNAr reactions.[6]

Materials:

  • 2-Chloro-5-nitropyridine

  • N,N-Dimethylformamide (DMF, acts as both reactant and solvent)

Procedure:

  • In a microwave-safe vessel, place 2-chloro-5-nitropyridine.

  • Add an excess of DMF.

  • Seal the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 180-200 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary

The following tables summarize yields for the synthesis of various substituted aminopyridines via SNAr under different reaction conditions.

Table 1: Synthesis of 2-Aminopyridines from 2-Fluoropyridine

EntryAmine NucleophileProductYield (%)Reference
1Morpholine2-(Morpholin-4-yl)pyridine>95[4]
2Piperidine2-(Piperidin-1-yl)pyridine>95[4]
3AnilineN-Phenylpyridin-2-amine71[7]
44-ChloroanilineN-(4-Chlorophenyl)pyridin-2-amine71[7]

Table 2: Synthesis of Substituted Aminopyridines from various Halopyridines

EntryHalopyridineAmineConditionsProductYield (%)Reference
12-ChloropyridineBenzylamine80 °C, 3h, solvent-free2-Amino-6-phenyl-4-(phenethyl)-3-cyanopyridine66[8][9]
22-Chloro-5-nitropyridineN,N-Dimethylformamide (DMF)RefluxN,N-dimethyl-5-nitropyridin-2-amine80[6]
34-ChloroquinazolinePyrrolidine100 °C, 17h, KF4-Pyrrolidinylquinazoline-[5]
42-Trifluoromethyl-4-chloroquinazolinePyrrolidine50 °C, 16h-57[5]

Logical Relationships and Workflows

A typical workflow for the synthesis and purification of substituted aminopyridines is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Halopyridine + Amine Reaction SNAr Reaction (Conventional or Microwave) Reactants->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization Final_Product Pure Aminopyridine Characterization->Final_Product

Caption: Standard workflow for aminopyridine synthesis and purification.

Applications in Drug Development

Substituted aminopyridines are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding interactions. They are found in drugs targeting a wide range of diseases.

For instance, aminopyridine derivatives have been investigated as potential treatments for neurological disorders by acting as potassium channel blockers.[10] They also form the core of molecules developed as inhibitors for enzymes like Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), which are important targets in cancer therapy.[11] Furthermore, aminopyridines are key scaffolds in the development of drugs against neglected tropical diseases caused by protozoa.[2]

The diagram below illustrates the role of a hypothetical aminopyridine-based drug as a kinase inhibitor in a cellular signaling pathway.

Signaling_Pathway Signal External Signal Receptor Cell Surface Receptor Signal->Receptor 1. Binding Kinase_A Kinase A Receptor->Kinase_A 2. Activation Kinase_B Kinase B (Target) Kinase_A->Kinase_B 3. Phosphorylation Downstream Downstream Effector Kinase_B->Downstream 4. Signal Transduction Response Cellular Response (e.g., Proliferation) Downstream->Response Drug Aminopyridine-based Kinase Inhibitor Drug->Kinase_B Inhibition

Caption: Inhibition of a signaling pathway by an aminopyridine drug.

Conclusion

Nucleophilic aromatic substitution is a robust and widely applicable method for the synthesis of substituted aminopyridines. The protocols and data presented herein provide a solid foundation for researchers to design and execute synthetic strategies for novel aminopyridine derivatives with potential therapeutic applications. The versatility of the SNAr reaction allows for the introduction of a wide range of amino functionalities, making it an invaluable tool in modern drug discovery.

References

Application Notes and Protocols: Regioselective Grignard Reaction of 3-Bromo-2-chloro-6-methylpyridine and its Application in Kumada Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are key structural motifs in a wide range of pharmaceuticals and agrochemicals. The ability to selectively functionalize the pyridine ring is crucial for the synthesis of complex molecular architectures and the exploration of structure-activity relationships. 3-Bromo-2-chloro-6-methylpyridine is a versatile building block that allows for sequential, regioselective functionalization due to the differential reactivity of its halogen substituents.

This document provides detailed application notes and experimental protocols for the regioselective formation of a Grignard reagent from this compound and its subsequent use in a palladium-catalyzed Kumada cross-coupling reaction to form a biaryl structure. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for the selective formation of the Grignard reagent at the 3-position, leaving the chloro-substituent intact for further transformations.

Principle of Regioselectivity

The formation of a Grignard reagent from a dihalogenated aromatic compound is governed by the relative reactivity of the carbon-halogen bonds. The order of reactivity for halogen-magnesium exchange is generally I > Br > Cl. Consequently, in this compound, the bromine atom at the 3-position is significantly more susceptible to oxidative insertion by magnesium or to bromine-magnesium exchange than the chlorine atom at the 2-position. This chemoselectivity enables the reliable synthesis of 2-chloro-6-methyl-3-pyridylmagnesium bromide as the primary organometallic intermediate.

Experimental Protocols

Protocol 1: Regioselective Formation of 2-chloro-6-methyl-3-pyridylmagnesium bromide via Halogen-Magnesium Exchange

This protocol describes the preparation of the Grignard reagent using isopropylmagnesium chloride, a method often preferred for substrates where direct reaction with magnesium metal is sluggish or leads to side products.

Materials:

  • This compound

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (typically 2 M)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon or nitrogen inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF to a concentration of approximately 0.5 M.

  • Grignard Formation: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add isopropylmagnesium chloride (1.05 eq.) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with D₂O and analyzing the deuterium incorporation by ¹H NMR or by GC-MS analysis of the quenched aliquot.

  • Use of Grignard Reagent: The resulting solution of 2-chloro-6-methyl-3-pyridylmagnesium bromide is typically used immediately in the subsequent reaction without isolation.

Protocol 2: Kumada Cross-Coupling of 2-chloro-6-methyl-3-pyridylmagnesium bromide with an Aryl Bromide

This protocol outlines a representative Kumada coupling reaction to form a 3-aryl-2-chloro-6-methylpyridine derivative. The Kumada coupling is a robust method for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[1][2]

Materials:

  • Solution of 2-chloro-6-methyl-3-pyridylmagnesium bromide in THF (from Protocol 1)

  • Aryl bromide (e.g., 4-bromotoluene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, add the aryl bromide (1.0 eq.) and Pd(dppf)Cl₂ (2-5 mol%) and dissolve in anhydrous THF.

  • Coupling Reaction: To the stirred solution of the catalyst and aryl bromide, add the freshly prepared Grignard reagent solution from Protocol 1 dropwise at room temperature.

  • Reaction Progression: After the addition, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-chloro-6-methylpyridine.

Data Presentation

The following table summarizes representative quantitative data for the two-step reaction sequence based on typical yields for analogous reactions found in the literature.

StepReactantsProductCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
1This compound, i-PrMgCl2-chloro-6-methyl-3-pyridylmagnesium bromide-THF0 to RT1-2>90 (in situ)
22-chloro-6-methyl-3-pyridylmagnesium bromide, 4-bromotoluene2-chloro-6-methyl-3-(p-tolyl)pyridinePd(dppf)Cl₂ (3)THF6512-1675-85

Visualizations

Logical Relationship of Regioselective Grignard Formation

G A This compound B Reactivity: C-Br > C-Cl A->B Relative Bond Strength C Selective Halogen-Magnesium Exchange at C-Br B->C Governs Selectivity D 2-chloro-6-methyl-3-pyridylmagnesium bromide C->D Forms Grignard Reagent

Caption: Regioselectivity in Grignard formation.

Experimental Workflow for Synthesis of 3-Aryl-2-chloro-6-methylpyridine

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Kumada Coupling A This compound + i-PrMgCl in THF B Reaction at 0°C to RT A->B C In situ solution of 2-chloro-6-methyl-3-pyridylmagnesium bromide B->C E Addition of Grignard Reagent C->E Transfer D Aryl Bromide + Pd(dppf)Cl₂ in THF F Reflux (65°C) E->F G Work-up and Purification F->G H 3-Aryl-2-chloro-6-methylpyridine G->H

Caption: Workflow for biarylpyridine synthesis.

Signaling Pathway for Palladium-Catalyzed Kumada Coupling

G A Pd(0) Catalyst B Oxidative Addition (with Ar-Br) A->B C Ar-Pd(II)-Br Intermediate B->C D Transmetalation (with Py-MgBr) C->D E Ar-Pd(II)-Py Intermediate D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Py Product F->G

Caption: Catalytic cycle of Kumada coupling.

Applications in Drug Development

The 2-chloro-3-aryl-6-methylpyridine scaffold synthesized through this methodology is a valuable intermediate in drug discovery. The remaining chlorine atom at the 2-position can be subjected to various nucleophilic substitution reactions (e.g., with amines, alcohols, or thiols) to generate libraries of compounds for biological screening. This sequential functionalization approach is highly efficient for the synthesis of complex molecules with potential therapeutic applications. The Kumada coupling itself is a well-established reaction in industrial processes, including the synthesis of the hypertension drug aliskiren, highlighting its scalability and reliability.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with 2-chloropyridines.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a low or no yield?

Low or no product formation is a frequent challenge with 2-chloropyridines due to their lower reactivity compared to their bromo or iodo counterparts.[1][2] The primary reason is the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[2] Key areas to investigate include:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may not be effective enough.[2][3]

  • Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[2] An inappropriate base can lead to a sluggish or stalled reaction.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][4]

  • Inappropriate Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic process.[2]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to its deactivation.[2]

Solutions:

  • Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][2][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][2][5]

  • Screen different bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings with chloropyridines.[1][2]

  • Increase reaction temperature: Higher temperatures, typically in the range of 80-120 °C, can help overcome the activation energy barrier for the C-Cl bond oxidative addition.[1][2] Microwave irradiation can also be beneficial, often reducing reaction times.[6][7]

  • Ensure thorough degassing: All solvents should be thoroughly degassed before use by bubbling with an inert gas like argon or nitrogen.[2] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[2]

Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation. How can I minimize these?

Side reactions are common in Suzuki couplings and can significantly lower the yield of the desired product. The two most prevalent side reactions are:

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1] This is often exacerbated by the presence of water, high temperatures, and the choice of base.[1][4][5]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen or Pd(II) species that are not efficiently reduced to the active Pd(0) state.[1]

Solutions to Minimize Side Reactions:

  • Minimize Protodeboronation:

    • Use anhydrous solvents and reagents where possible.[2]

    • Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable than boronic acids.[1]

    • Screen different bases, as some can catalyze this side reaction.[5]

  • Minimize Homocoupling:

    • Ensure the reaction is thoroughly degassed to remove oxygen.[1]

    • Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[1]

    • Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[8]

Q3: The Suzuki coupling works for some of my 2-chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?

The electronic and steric properties of the substituents on your 2-chloropyridine derivative significantly influence its reactivity.[2]

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups (EWGs) activate it.[2] For electron-rich substrates, a more active catalyst system and more forcing conditions may be necessary.[2]

  • Steric Hindrance: Substituents near the chlorine atom can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step. In such cases, using a less bulky ligand might be beneficial to reduce steric clash.[2]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 2-chloropyridines?

There is no single "best" combination, as the optimal choice is often substrate-dependent.[5] However, for challenging couplings with 2-chloropyridines, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[5] Combinations such as Pd(OAc)₂ with SPhos or XPhos are a good starting point.[5] Pre-catalysts, which are stable and well-defined metal-ligand complexes, can also improve reproducibility.[5]

Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

The base is crucial for the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] For couplings with 2-chloropyridines, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] K₃PO₄ is often a good choice for these challenging couplings.[1][5]

Q3: Can I run the Suzuki coupling of 2-chloropyridines under aerobic conditions?

It is highly recommended to run Suzuki coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[5] The active Pd(0) catalyst is sensitive to oxidation by air.[1] Oxygen can lead to the formation of inactive palladium oxides and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted procedures can be very effective for the Suzuki coupling of 2-chloropyridines. They often lead to significantly shorter reaction times (e.g., 10-30 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[6][7][8]

Data Presentation

Table 1: Recommended Catalyst Systems for 2-Chloropyridine Coupling

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; the bulky ligand prevents catalyst deactivation.[1]
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active for C4-selective coupling of dichloropyridines.[1]
Pd(PPh₃)₄(None)2-5%A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1]
Pd₂(dba)₃P(t-Bu)₃1-3% Pd, 2-6% LigandA robust system for coupling aryl chlorides.[1]

Table 2: General Screening Conditions for Bases and Solvents

BaseEquivalentsSolvent SystemRatio (v/v)Temperature (°C)Notes
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110Often provides good yields, especially for challenging couplings.[2][5]
Cs₂CO₃2 - 3Dioxane or TolueneAnhydrous80 - 110Often provides good results but is more expensive.[1]
K₂CO₃2 - 3Dioxane / H₂O4:1 to 10:180 - 110A common and effective base.[5]
Na₂CO₃2 - 3Dioxane / H₂O or EtOH / H₂O4:1 to 10:180 - 110Another standard and reliable choice.[1]
KF2 - 3THFAnhydrous65 - 80Can be effective, especially when substrates are base-sensitive.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the 2-chloropyridine, arylboronic acid, base, palladium catalyst, and ligand.[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1][9]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to obtain the desired coupled product.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for a microwave reactor and can significantly reduce reaction times.[4]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/water (2:1)

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add the 2-chloropyridine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[4]

  • Add the 1,4-dioxane/water (2:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.[4]

  • After cooling, proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition (Rate-Limiting for 2-Chloropyridines) pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd_biaryl boronate Ar'B(OR)3- (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Coupled Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the Catalyst System Active Enough for 2-Cl-Py? start->check_catalyst optimize_catalyst Switch to Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands check_catalyst->optimize_catalyst No check_base Is the Base Effective? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen Stronger Bases (K3PO4, Cs2CO3) check_base->optimize_base No check_temp Is the Temperature Sufficient? check_base->check_temp Yes optimize_base->check_temp optimize_temp Increase Temperature (80-120°C) or Use Microwave check_temp->optimize_temp No check_side_reactions Are Side Reactions (Protodeboronation, Homocoupling) Observed? check_temp->check_side_reactions Yes optimize_temp->check_side_reactions optimize_side_reactions Use Anhydrous Conditions, Consider Boronic Ester, Ensure Thorough Degassing check_side_reactions->optimize_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_side_reactions->success

Caption: A workflow for troubleshooting low yields in Suzuki couplings.

References

Technical Support Center: Cross-Coupling of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the cross-coupling of halopyridines.

General Troubleshooting and FAQs

Q1: My cross-coupling reaction with a halopyridine is resulting in a low or no yield. What are the primary factors to investigate?

Low yields in cross-coupling reactions involving halopyridines are a common issue and can often be attributed to several factors. The inherent electronic properties of the pyridine ring, particularly the lone pair of electrons on the nitrogen atom, can lead to catalyst inhibition or deactivation. Key areas to troubleshoot include:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1] Additionally, exposure to oxygen can oxidize the active Pd(0) catalyst.[1]

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and choice of solvent and base are critical. Many coupling reactions require heating, but excessive temperatures can cause catalyst decomposition, often observed as the formation of palladium black.[1][2]

  • Poor Reagent Quality: The purity of the halopyridine, the coupling partner (e.g., boronic acid, amine, alkyne), solvents, and bases is crucial. For instance, boronic acids can degrade via protodeboronation.[1] Solvents should be anhydrous and thoroughly degassed.[1]

  • Inappropriate Ligand Selection: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the reaction's elementary steps. For challenging substrates like halopyridines, bulky, electron-rich phosphine ligands are often necessary.[1]

Q2: I am observing a significant amount of a side product where the halogen on my pyridine has been replaced by hydrogen. What is this side reaction and how can I minimize it?

This side reaction is known as hydrodehalogenation . It is a common competing pathway in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced instead of undergoing the desired coupling.[3] This can occur when the reductive elimination step to form the product is slow, allowing for alternative pathways such as β-hydride elimination from the amine coupling partner or reaction with trace amounts of water.[3]

To suppress hydrodehalogenation:

  • Use a Non-protic, Anhydrous Solvent: Ensure all reagents and the solvent are scrupulously dried to minimize sources of protons.[3]

  • Select an Appropriate Base: The choice of base can influence the extent of this side reaction. It is recommended to screen different bases to find the optimal one for your specific system.

  • Optimize Amine Stoichiometry: In Buchwald-Hartwig amination, using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired C-N bond formation.[3]

Suzuki-Miyaura Coupling

Troubleshooting and FAQs

Q1: My Suzuki-Miyaura coupling of a halopyridine is plagued by homocoupling of the boronic acid. How can this be minimized?

Homocoupling of the boronic acid is a frequent side reaction, often driven by the presence of oxygen.[4] To minimize this:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are highly effective.[4]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can reduce homocoupling compared to Pd(II) precatalysts like Pd(OAc)₂ which require in-situ reduction.[4]

Q2: Are there differences in reactivity between 2-, 3-, and 4-halopyridines in Suzuki coupling?

Yes, the position of the halogen on the pyridine ring significantly impacts reactivity. Generally, the coupling product yields for 3-halopyridines are higher than for 2-halopyridines.[5] This is attributed to the electronic properties of the pyridine ring, where the 2- and 4-positions are more electron-deficient. The nitrogen atom at the 2-position can also chelate to the palladium catalyst, inhibiting the reaction.[1]

Quantitative Data

The following table summarizes the effect of different ligands and halopyridine isomers on the yield of the Suzuki-Miyaura cross-coupling product and the formation of side products.

EntryHalopyridineLigandSolventProduct Yield (%)Homocoupling Yield (%)Other Side Products (%)
12-BromopyridineBenzimidazolium Salt 1DMF/H₂O65.210.32.1 (aminopyridine)
22-BromopyridineBenzimidazolium Salt 2DMF/H₂O70.09.81.5 (aminopyridine)
33-BromopyridineBenzimidazolium Salt 1DMF/H₂O75.48.1-
43-BromopyridineBenzimidazolium Salt 2DMF/H₂O80.17.5-
52-ChloropyridineBenzimidazolium Salt 1DMF/H₂O45.35.23.4 (aminopyridine)
63-ChloropyridineBenzimidazolium Salt 2DMF/H₂O55.64.8-

Data synthesized from a study on Suzuki-Miyaura reactions of halopyridines under microwave irradiation.[6] "Other Side Products" primarily refers to dimethylaminopyridine when DMF is used as a solvent.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Sodium carbonate (2.0 mmol)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromopyridine, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Troubleshooting and FAQs

Q1: My Buchwald-Hartwig amination of a 2-chloropyridine is not working. What are some specific challenges with this substrate?

2-Chloropyridines are particularly challenging substrates for Buchwald-Hartwig amination due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] The oxidative addition step is often rate-limiting.[3] Furthermore, the proximity of the nitrogen atom to the chlorine at the 2-position can lead to strong coordination with the palladium catalyst, effectively poisoning it.[3]

To overcome these challenges:

  • Use Specialized Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the difficult oxidative addition and prevent catalyst inhibition.[7]

  • Employ a Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) is typically necessary.[3]

  • Optimize Reaction Temperature: Higher temperatures (e.g., 100-120 °C) are often needed to drive the reaction to completion.[7]

Q2: How can I achieve regioselective amination of a dichloropyridine?

For dichloropyridines, such as 2,4-dichloropyridine, the chlorine at the 2-position is generally more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to the electron-withdrawing effect of the ring nitrogen.[3] By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the amine), it is often possible to achieve mono-amination at the more reactive C2 position.

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chloropyrimidine

This protocol is adapted for heteroaryl chlorides and serves as a starting point for optimization.[7]

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the 2-chloropyrimidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, deoxygenated toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100-120 °C and stir for the required time, monitoring progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

Troubleshooting and FAQs

Q1: My Sonogashira coupling with a halopyridine is producing a significant amount of alkyne homocoupling (Glaser coupling) product. What causes this and how can I prevent it?

Glaser homocoupling is a major side reaction in Sonogashira couplings, where two terminal alkyne molecules dimerize. This is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[8]

To minimize Glaser coupling:

  • Strictly Anaerobic Conditions: Rigorously deoxygenate all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[8]

  • Reduce Copper Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI).[2]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can keep the concentration of the copper acetylide intermediate low, disfavoring dimerization.[2]

  • Copper-Free Conditions: If homocoupling persists, consider using a copper-free Sonogashira protocol. These methods often rely on specific ligands and bases to facilitate the reaction without the copper co-catalyst.[8]

Q2: What is the expected regioselectivity when using a dihalopyridine, such as 2-bromo-4-iodopyridine?

The Sonogashira reaction shows a strong preference for the more reactive carbon-halogen bond. The general reactivity order for aryl halides is I > OTf > Br > Cl.[2] Therefore, in the case of 2-bromo-4-iodopyridine, the coupling will selectively occur at the 4-position (C-I bond), leaving the 2-bromo position available for subsequent transformations.[2]

Quantitative Data

The following table illustrates the influence of reaction conditions on the yield of the desired cross-coupled product versus the homocoupled (Glaser) side product.

EntryAryl HalideAlkyneCatalyst SystemConditionsCross-Coupling Yield (%)Homocoupling Yield (%)
14-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIStandard, Air6035
24-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIStandard, Argon85<5
32-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI60 °C, Argon75<5
42-BromopyridinePhenylacetylenePd(PPh₃)₄Copper-Free, 80 °C80Not Detected
54-ChloropyridinePhenylacetylenePd₂(dba)₃ / XPhosCopper-Free, 100 °C70Not Detected

This is representative data to illustrate common trends and the impact of reaction conditions.

Experimental Protocol: Copper-Free Sonogashira Coupling of a Bromopyridine

This protocol is a general guideline for a copper-free Sonogashira reaction.

Materials:

  • Bromopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous, deoxygenated THF (5 mL)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine and Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the anhydrous, deoxygenated THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Side_Reactions cluster_suzuki Suzuki Homocoupling cluster_buchwald Hydrodehalogenation cluster_sonogashira Sonogashira (Glaser) Homocoupling BBN Ar-B(OH)₂ Pd0 Pd(0)L₂ BBN->Pd0 Transmetalation BBN2 Ar-B(OH)₂ BBN2->Pd0 Transmetalation ArAr Ar-Ar (Homocoupling Product) Pd0->ArAr Reductive Elimination O2 O₂ (oxidant) O2->Pd0 Promotes ArX Ar-X ArPdX Ar-Pd(II)-X(L)₂ ArX->ArPdX Oxidative Addition Pd0_2 Pd(0)L₂ ArH Ar-H (Side Product) ArPdX->ArH Reductive Elimination H_source H-source (e.g., H₂O, Amine β-H) H_source->ArPdX Provides Hydride Alkyne1 R-C≡C-H CuI Cu(I) Alkyne1->CuI Forms Cu-acetylide Alkyne2 R-C≡C-H Alkyne2->CuI Forms Cu-acetylide Diyne R-C≡C-C≡C-R (Homocoupling Product) CuI->Diyne Oxidative Dimerization O2_2 O₂ (oxidant) O2_2->CuI Promotes Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent, Base) Start->Check_Conditions Analyze_Side_Products Analyze Crude Mixture for Side Products (LCMS/NMR) Check_Conditions->Analyze_Side_Products Homocoupling Homocoupling Observed? Analyze_Side_Products->Homocoupling Dehalogenation Hydrodehalogenation Observed? Analyze_Side_Products->Dehalogenation Homocoupling->Dehalogenation No Optimize_Degassing Improve Degassing / Use Pd(0) Source Homocoupling->Optimize_Degassing Yes Optimize_Anhydrous Ensure Strictly Anhydrous Conditions Dehalogenation->Optimize_Anhydrous Yes Optimize_Ligand Screen Ligands & Bases Dehalogenation->Optimize_Ligand No Success Reaction Successful Optimize_Degassing->Success Optimize_Anhydrous->Success Optimize_Ligand->Success Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Ligand Ligand (Bulky, e⁻-rich) Yield Desired Product Yield Ligand->Yield Increases Catalyst_Deactivation Catalyst Deactivation Ligand->Catalyst_Deactivation Decreases (prevents pyridine binding) Base Base (Strength, Type) Base->Yield Increases (if optimal) Temp Temperature Temp->Yield Increases (to a point) Temp->Catalyst_Deactivation Increases (if too high) Atmosphere Atmosphere (Inert vs. Air) Homocoupling Homocoupling Atmosphere->Homocoupling Inert decreases Atmosphere->Catalyst_Deactivation Inert decreases Solvent Solvent (Anhydrous, Degassed) Solvent->Homocoupling Degassed decreases Dehalogenation Hydrodehalogenation Solvent->Dehalogenation Anhydrous decreases

References

Technical Support Center: Preventing Protodeboronation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating the common side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a significant issue in Suzuki-Miyaura coupling because it consumes the nucleophilic coupling partner, leading to reduced yields of the desired product.[1][3] The resulting byproduct can also complicate the purification process.[1] Certain substrates, like 2-pyridineboronic acid, are particularly unstable and prone to this reaction.[1]

Q2: What are the main factors that cause protodeboronation?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH: The pH of the reaction is a critical factor.[1][2] For some heteroaromatic boronic acids, like 2-pyridineboronic acid, the highest rate of decomposition is observed at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[1][2]

  • Base: The choice and concentration of the base are crucial. While necessary for the Suzuki reaction, strong bases can accelerate protodeboronation.[4][5]

  • Temperature: Higher reaction temperatures often increase the rate of protodeboronation.[3][4]

  • Solvent: The presence of water and other protic solvents can be a source of protons for the reaction.[4] The solvent system also affects the solubility and stability of reaction components.[3]

  • Catalyst and Ligands: The palladium catalyst system can influence the rate of protodeboronation. Inefficient catalysts that lead to slow cross-coupling can allow more time for the side reaction to occur.[2][5] Bulky phosphine ligands have also been shown to sometimes promote palladium-catalyzed protodeboronation.[6][7]

  • Substrate Structure: The electronic properties and structure of the boronic acid itself play a major role. Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly susceptible.[6]

Q3: How can I detect if protodeboronation is occurring?

A3: The most direct way to detect protodeboronation is by identifying the protonated byproduct (Ar-H) in your crude reaction mixture.[6] This can be done using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Consistently low yields of your desired coupled product, despite the consumption of the aryl halide starting material, is another strong indicator that protodeboronation may be a significant competing reaction.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during Suzuki reactions where protodeboronation is suspected.

ProblemPotential CauseRecommended Solution
Low to no yield of the desired product; significant amount of the protonated arene byproduct is detected. High rate of protodeboronation is outcompeting the Suzuki coupling.1. Switch to a more stable boronic acid derivative: Use a pinacol ester, MIDA boronate, or an organotrifluoroborate. These reagents often exhibit increased stability and allow for a "slow release" of the active boronic acid.[1][2] 2. Use milder reaction conditions: Lower the reaction temperature and shorten the reaction time.[4] 3. Change the base: Switch from strong bases (e.g., NaOH, KOH) to weaker bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF).[1][4] 4. Ensure anhydrous conditions: Use dry solvents and reagents and run the reaction under an inert atmosphere.[4]
Reaction is sluggish, and increasing the temperature leads to more protodeboronation. The catalytic system is not efficient enough to promote coupling at lower temperatures.1. Optimize the catalyst and ligands: Increase the catalyst loading modestly.[3][5] Screen different palladium precatalysts and ligands, particularly bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling.[5][8] 2. Use a pre-formed, active Pd(0) catalyst to bypass potentially inefficient in-situ reduction steps.[5] 3. Ensure an inert atmosphere: Thoroughly degas solvents and reagents to prevent catalyst oxidation.[3]
Significant protodeboronation is still observed even when using a boronic ester. The chosen ester may not be stable enough under the reaction conditions, or it may be hydrolyzing too quickly to the less stable boronic acid.1. Switch to a more robust protecting group: If using a pinacol ester, consider trying a MIDA boronate, which is known for its high stability and slow-release properties.[1][2] 2. Optimize other reaction parameters: Even with a stable ester, the choice of base, solvent, and temperature remains critical. The goal is to accelerate the desired Suzuki coupling so it outpaces any decomposition pathways.[1]
Inconsistent yields between reaction batches. The boronic acid starting material may be decomposing upon storage.1. Use freshly prepared or purchased boronic acid. 2. Store the boronic acid properly: Keep it under an inert atmosphere at a low temperature. 3. Consider converting the boronic acid to a more stable ester (e.g., pinacol or MIDA ester) for long-term storage.[4]

Data Presentation: Effect of Reaction Parameters on Protodeboronation

The following table summarizes the qualitative impact of various reaction parameters on the rate of protodeboronation. The goal is to select conditions that accelerate the desired Suzuki coupling while minimizing the undesired side reaction.

ParameterCondition Prone to ProtodeboronationRecommended Condition to Minimize ProtodeboronationRationale
Boron Reagent Boronic AcidMIDA Boronate or OrganotrifluoroborateVery high stability; allows for "slow release" of the active nucleophile, keeping its concentration low.[1][2]
Base Strong Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[1]
Catalyst/Ligand Standard Ligand (e.g., PPh₃)Bulky, Electron-Rich Ligands (e.g., Buchwald biaryl phosphines)Accelerates the desired C-C bond formation to outcompete protodeboronation.[1][8]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Solvent (e.g., Toluene, Dioxane, 2-MeTHF)Removes the primary proton source for the side reaction.[1]
Temperature High (e.g., 80-110 °C)Low to Moderate (e.g., Room Temp to 60 °C)Slows the rate of decomposition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Unstable Boronic Acid

This protocol is a starting point for challenging couplings where protodeboronation is a major concern. It utilizes a stable MIDA boronate and a highly active catalyst system.

Reagent Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the MIDA boronate (1.2–1.5 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the palladium precatalyst/ligand system (e.g., 2 mol%).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Solvent Addition:

  • Add a degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

Reaction Execution:

  • Place the sealed vessel in a preheated oil bath or heating block at a moderate temperature (start with 60–80 °C).

  • Stir the reaction mixture for the designated time.

Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Competing Pathways in Suzuki-Miyaura Coupling```dot

Suzuki_vs_Protodeboronation ArBOH ArBOH ArBOH2 ArBOH2

Caption: A decision-making workflow for troubleshooting protodeboronation.

References

Technical Support Center: Minimizing Boronic Acid Homocoupling in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the common challenge of boronic acid homocoupling during pyridine synthesis via Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem in pyridine synthesis?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is particularly problematic in pyridine synthesis for several reasons: it consumes the valuable boronic acid, reduces the yield of the desired substituted pyridine product, and complicates purification due to the potential for the homocoupled byproduct to have similar polarity to the target molecule.[1]

Q2: What are the primary drivers of boronic acid homocoupling?

A2: The two main factors that promote boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically react with the boronic acid to produce the homocoupled product and regenerate Pd(0).[3][4]

Q3: My pyridine boronic acid seems unstable and I'm observing significant protodeboronation. How is this related to homocoupling and how can I address it?

A3: Pyridine boronic acids are known to be susceptible to protodeboronation (hydrolysis of the C-B bond to a C-H bond), which is a competing side reaction to both the desired cross-coupling and homocoupling.[5][6] To mitigate both protodeboronation and homocoupling, consider using more stable boronic esters, such as pinacol or MIDA esters.[6][7][8] These esters are more resistant to hydrolysis and can lead to higher yields of the desired product, especially at elevated temperatures.[8]

Q4: Can the choice of ligand influence the extent of homocoupling?

A4: Absolutely. The use of bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can significantly suppress homocoupling.[1][5] These ligands promote the desired reductive elimination step of the cross-coupling catalytic cycle, thereby outcompeting the side reactions that lead to homocoupling.[9]

Q5: Are there any simple additives that can help minimize homocoupling?

A5: Yes, the addition of a mild reducing agent, such as potassium formate, has been shown to be effective.[3][10][11] The reducing agent helps to minimize the concentration of Pd(II) species in the reaction mixture without interfering with the main catalytic cycle.[3][11]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Significant formation of homocoupled byproduct (boronic acid dimer) 1. Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period (e.g., 30 minutes).[1][2] 1b. For more complete oxygen removal, perform several freeze-pump-thaw cycles.[1] 1c. A subsurface sparge with nitrogen prior to catalyst addition is a highly effective method.[3][10][11]
2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).2a. Switch to a Pd(0) precatalyst such as Pd₂(dba)₃.[5] 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture before adding the catalyst.[1][3][11]
3. Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to accelerate the desired cross-coupling over homocoupling.[1][5]
Low yield of the desired substituted pyridine product 1. Inefficient catalyst turnover or deactivation.1a. Ensure all reagents are pure and solvents are anhydrous (unless water is part of the solvent system).[1] 1b. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[1]
2. Competing protodeboronation of the pyridine boronic acid.2a. Use a more stable boronic acid derivative, such as a pinacol or MIDA ester.[7][8] 2b. Use milder bases like K₃PO₄ or CsF, and consider anhydrous conditions if feasible.[8]
3. Incomplete reaction.3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[1]
Difficult purification of the final product 1. Co-elution of the desired product with the homocoupled byproduct.1a. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[1] 1b. Consider recrystallization as an alternative purification method.[1]

Data Presentation

The following tables summarize quantitative data on strategies to minimize boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions.

Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling [3]

Entry Deoxygenation Method Additive Homocoupling Byproduct (%)
1Nitrogen PurgeNone5.8
2Nitrogen Subsurface SpargeNone1.2
3Nitrogen PurgePotassium Formate2.5
4Nitrogen Subsurface SpargePotassium Formate<0.5

Table 2: Influence of Palladium Source on Homocoupling [3]

Entry Palladium Source Homocoupling Byproduct (%)
1Pd(OAc)₂10.2
25% Pd/C5.1

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Pyridine with Minimized Homocoupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-pyridine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and a phosphine ligand (e.g., SPhos, 2-5 mol%).[1][8]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with nitrogen or argon for 10-15 minutes.[1]

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water) via syringe.[1][5]

  • Rigorous Deoxygenation: Vigorously bubble nitrogen or argon through the solution via a subsurface needle for at least 30 minutes to ensure the removal of dissolved oxygen.[3][11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[7]

Visualizations

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway A Ar-X + Pd(0) B Oxidative Addition Ar-Pd(II)-X A->B C Transmetalation with R-B(OH)₂ B->C D Ar-Pd(II)-R C->D E Reductive Elimination D->E F Ar-R (Product) + Pd(0) E->F F->A G Pd(0) + O₂ H Pd(II) G->H J Transmetalation H->J I 2 R-B(OH)₂ K R-Pd(II)-R J->K L Reductive Elimination K->L M R-R (Byproduct) + Pd(0) L->M

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

G start Start reagents 1. Combine solids: Bromo-pyridine, Boronic Acid, Base, Ligand in Schlenk flask start->reagents inert 2. Seal and purge with N₂ or Ar reagents->inert solvent 3. Add degassed solvent inert->solvent degas 4. Rigorous Deoxygenation: Subsurface N₂ sparging (30 min) solvent->degas catalyst 5. Add Pd catalyst under positive N₂ flow degas->catalyst react 6. Heat to desired temperature catalyst->react monitor 7. Monitor reaction (TLC, LC-MS) react->monitor workup 8. Quench and perform aqueous workup monitor->workup purify 9. Purify product (Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling with minimized homocoupling.

G problem High Homocoupling Observed? oxygen Is reaction rigorously deoxygenated? problem->oxygen Yes ok Problem Solved problem->ok No catalyst Using a Pd(II) precatalyst? oxygen->catalyst Yes solution_degas Solution: Improve deoxygenation (N₂ sparge, Freeze-Pump-Thaw) oxygen->solution_degas No ligand Is ligand bulky and electron-rich? catalyst->ligand No solution_catalyst Solution: Switch to Pd(0) source or add K-formate catalyst->solution_catalyst Yes solution_ligand Solution: Use bulky, e⁻-rich ligand (e.g., SPhos, XPhos) ligand->solution_ligand No ligand->ok Yes

Caption: Troubleshooting decision tree for boronic acid homocoupling.

References

Technical Support Center: Buchwald-Hartwig Amination of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Buchwald-Hartwig amination of chloropyridines.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1][2]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[1] Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos).[1][3]

    • Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[1][4]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[1][5]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Screening different bulky, electron-rich ligands is recommended.

  • Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]

Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?

Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[6]

Factors Influencing Regioselectivity:

  • Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions more electron-deficient and susceptible to reaction.[6]

  • Catalyst System: The choice of palladium precursor and ligand can have a profound impact on regioselectivity. For instance, using a Xantphos-based catalyst has been shown to favor amination at the C2 position with high selectivity.[6]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity in some cases.

Troubleshooting Guides

Problem 1: Low or No Product Formation

This is the most common issue. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

G start Low/No Conversion catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents pd_source Use Active Pd Pre-catalyst (e.g., G3/G4 Palladacycle) catalyst->pd_source ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) catalyst->ligand loading Increase Catalyst Loading (up to 5 mol%) catalyst->loading temp Increase Temperature (80-110 °C) conditions->temp atmosphere Ensure Inert Atmosphere (Ar or N2) conditions->atmosphere solvent Use Anhydrous, Degassed Solvent (Toluene, Dioxane) conditions->solvent base Use Strong, Anhydrous Base (e.g., NaOtBu) reagents->base amine Check Amine Purity and Stoichiometry (use slight excess) reagents->amine success Reaction Successful pd_source->success ligand->success loading->success temp->success atmosphere->success solvent->success base->success amine->success

Caption: Troubleshooting workflow for low or no conversion.

Parameter Screening Tables:

Table 1: Recommended Ligands for Chloropyridine Amination

LigandStructure TypeKey Features
XPhos BiarylphosphineBulky and electron-rich, generally effective for C-Cl bond activation.
RuPhos BiarylphosphineSimilar to XPhos, often used for challenging substrates.
BrettPhos BiarylphosphineVery bulky, can be effective when other ligands fail.[7]
Josiphos Ferrocene-basedDifferent structural class, can offer complementary reactivity.[1]

Table 2: Common Bases and Solvents

BasepKa of Conjugate AcidRecommended SolventsComments
NaOtBu ~19Toluene, Dioxane, THFMost common and generally most effective.[1] Can be sensitive to moisture.[1]
LHMDS ~26Toluene, THFVery strong base, useful for less reactive amines.
K₃PO₄ ~12.3Dioxane, TolueneWeaker base, suitable for base-sensitive substrates. May require higher temperatures.[1]
Cs₂CO₃ ~10.3Dioxane, TolueneWeaker base, good solubility in some organic solvents.[2]
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

The formation of byproducts can reduce the yield of the desired aminated pyridine.

Troubleshooting Workflow for Side Reactions:

G start Side Product Formation (e.g., Hydrodehalogenation) conditions Modify Reaction Conditions start->conditions reagents Check Reagent Quality & Stoichiometry start->reagents ligand Screen Ligands start->ligand temp Lower Reaction Temperature conditions->temp base_purity Ensure Anhydrous, High-Purity Base reagents->base_purity amine_stoich Use Slight Excess of Amine (1.2-1.5 equiv) reagents->amine_stoich ligand_screen Test Different Bulky Ligands ligand->ligand_screen success Side Reaction Minimized temp->success base_purity->success amine_stoich->success ligand_screen->success

Caption: Troubleshooting workflow for minimizing side reactions.

Experimental Protocols

General Protocol for a Trial Buchwald-Hartwig Amination of a Chloropyridine:

  • Preparation: To an oven-dried Schlenk tube, add the chloropyridine (1.0 mmol), the amine (1.2 mmol), the phosphine ligand (0.02-0.10 mmol), the palladium source (0.01-0.05 mmol), and the base (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Solvent Degassing:

  • Place the anhydrous solvent in a Schlenk flask equipped with a stir bar.

  • Seal the flask and connect it to a Schlenk line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum.

  • Close the flask to the vacuum and thaw the solvent.

  • Repeat this freeze-pump-thaw cycle three times.

  • Finally, backfill the flask with argon or nitrogen.

References

Technical Support Center: Purification of Crude 3-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Bromo-2-chloro-6-methylpyridine reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound?

A1: Common impurities can include unreacted starting materials, such as 2-amino-5-bromo-6-methylpyridine, residual reagents from the Sandmeyer reaction (e.g., copper salts), and side-products.[1] Potential side-products can include isomeric bromo-chloro-methylpyridines, which can be challenging to separate, as well as products from incomplete reactions or undesired side reactions. The presence of water is also a common issue as pyridine derivatives can be hygroscopic.

Q2: My crude product is a dark oil/solid. What is the likely cause and how can I clean it up?

A2: Dark coloration often indicates the presence of polymeric byproducts or residual copper salts from the synthesis. An initial workup involving an aqueous wash with a mild base like sodium bicarbonate can help remove acidic impurities.[1] If copper salts are suspected, a wash with a solution of ammonium chloride may be effective. Subsequent purification by column chromatography or recrystallization is typically necessary to remove the coloration.

Q3: I am seeing multiple spots on my TLC plate. How do I identify the product spot?

A3: To identify the product spot, you can run a co-spot on your TLC plate. This involves spotting your crude reaction mixture, a sample of the starting material, and a spot where the crude mixture and starting material are spotted on top of each other. The spot that is unique to the crude reaction mixture and is not the starting material is likely your product. For this compound, which is moderately polar, a solvent system of hexane and ethyl acetate (e.g., 9:1 or 4:1 ratio) on a silica gel plate should provide good separation. The product will be more polar than simple hydrocarbon impurities but less polar than highly polar impurities like residual amines.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a viable purification method for this compound, especially for larger quantities.[2] The boiling point is reported to be 80-84 °C at 2 mmHg.[1][2] It is crucial to use a vacuum to prevent thermal decomposition at higher temperatures.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, isopropanol, or mixtures of hexane with a more polar solvent like ethyl acetate.
Product oils out upon cooling. The solvent is too nonpolar, or the solution is too concentrated.Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane solution) and reheat until dissolved. Alternatively, use a larger volume of the solvent.
No crystals form upon cooling. The solution is too dilute, or the product is very soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration.
Crystals are colored. The impurity is co-crystallizing with the product.Try a different recrystallization solvent. A preliminary wash of the crude solid with a solvent in which the product is sparingly soluble at room temperature (like cold hexane) may remove colored impurities.[1]
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of spots (overlapping bands). The eluent is too polar or not polar enough.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. For this compound, try varying the ratio of hexane:ethyl acetate or hexane:diethyl ether.[3]
Product is tailing on the column. The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you started with 100% hexane, slowly introduce ethyl acetate.
Cracks appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol [4]
Appearance White to light yellow solid or powder[4]
Melting Point 30-35 °C[4]
Boiling Point 80-84 °C at 2 mmHg[1][2]
TLC Data (Silica Gel) - Estimated Rf Values
Solvent System (Hexane:Ethyl Acetate)Estimated Rf of this compound
95:5~0.4
90:10~0.55
80:20~0.7

Note: These are estimated values and may vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Recrystallization from Hexane
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot hexane and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding hot hexane portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system that gives a good separation of your product from impurities, ideally with an Rf value for the product between 0.2 and 0.4. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow crude_product Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude_product->workup tlc_analysis TLC Analysis workup->tlc_analysis check_purity Purity Check tlc_analysis->check_purity recrystallization Recrystallization check_purity->recrystallization Solid with Minor Impurities column_chromatography Column Chromatography check_purity->column_chromatography Multiple Impurities / Oily distillation Vacuum Distillation check_purity->distillation Large Scale / Liquid pure_product Pure Product check_purity->pure_product Sufficiently Pure recrystallization->pure_product column_chromatography->pure_product distillation->pure_product

Caption: General purification workflow for crude this compound.

TroubleshootingTLC start TLC Analysis Issue streaking Streaking Spots start->streaking no_separation No Separation start->no_separation spots_at_baseline Spots at Baseline start->spots_at_baseline spots_at_solvent_front Spots at Solvent Front start->spots_at_solvent_front solution1 Decrease Sample Concentration streaking->solution1 solution2 Add Triethylamine to Eluent streaking->solution2 solution3 Decrease Eluent Polarity no_separation->solution3 solution4 Increase Eluent Polarity no_separation->solution4 spots_at_baseline->solution4 spots_at_solvent_front->solution3

Caption: Troubleshooting guide for common TLC issues during purification analysis.

References

Technical Support Center: Cross-Coupling with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for addressing the low reactivity of C-Cl bonds in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are C-Cl bonds significantly less reactive than C-Br or C-I bonds in cross-coupling? The primary reason is the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult for a metal catalyst (like Palladium) to break.[1][2]

Q2: Which is a better catalyst for activating aryl chlorides: Palladium or Nickel? Both can be effective, but they have different strengths. Nickel is generally more reactive and cost-effective for activating the strong C-Cl bond.[3] Palladium catalysis is well-established with a vast library of ligands, but often requires more specialized, bulky, and electron-rich ligands to be effective with aryl chlorides.[1][3]

Q3: What types of ligands are recommended for Palladium-catalyzed coupling of aryl chlorides? Bulky and electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are essential.[1][4][5][6] These ligands stabilize the palladium center and promote the challenging oxidative addition step by increasing the electron density on the metal.[2][7]

Q4: Can I perform a Suzuki-Miyaura coupling using an aryl chloride? Yes. While historically challenging, modern catalyst systems have made this reaction routine. Success relies on using highly active catalysts, often involving bulky, electron-donating phosphine ligands or nickel-based systems, sometimes at elevated temperatures.[2][8]

Q5: What are the key considerations for a successful Buchwald-Hartwig amination with an aryl chloride? Success is highly dependent on the ligand. Highly active and sterically hindered proazaphosphatrane or biarylphosphine ligands are often required to facilitate the coupling of various amines with unactivated aryl chlorides.[9][10]

Q6: Are there other metal catalysts besides Palladium and Nickel for C-Cl activation? Yes, research has explored the use of more earth-abundant metals. Iron and cobalt-based catalyst systems have been developed for certain types of cross-coupling reactions involving aryl chlorides, though they may require specific conditions or activating agents.[11][12]

Troubleshooting Guide

Problem 1: Low to No Conversion of the Aryl Chloride

This is the most common issue and typically points to a problem with the oxidative addition step.

  • Possible Cause A: Insufficient Catalyst Activity

    • Solution 1: Switch to a Nickel Catalyst. Nickel is inherently more reactive towards C-Cl bond cleavage than palladium and can be a more effective choice, especially for electron-rich or sterically hindered aryl chlorides.[3]

    • Solution 2: Employ Specialized Ligands (for Palladium). The choice of ligand is critical. Switch to modern, bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos, or other Buchwald/Fu-type ligands) or N-Heterocyclic Carbene (NHC) ligands.[1][4][5][6] These are designed to accelerate the oxidative addition of the C-Cl bond.

    • Solution 3: Increase Reaction Temperature. The activation of C-Cl bonds often requires more thermal energy. Increasing the temperature (e.g., from 80 °C to 100-110 °C) can overcome the activation barrier, provided the reactants and catalyst are stable at that temperature.[8]

    • Solution 4: Add Halide Activators. In some nickel-catalyzed systems, the addition of small quantities of iodide or bromide salts can act as a co-catalyst, accelerating the reaction.[13]

  • Possible Cause B: Catalyst Deactivation or Decomposition

    • Solution 1: Ensure a Rigorously Inert Atmosphere. The active Pd(0) or Ni(0) species is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes) and the reaction is run under a positive pressure of an inert gas like argon or nitrogen. Oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids.[14]

    • Solution 2: Use a Stable Pre-catalyst. Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, consider using a well-defined, air-stable pre-catalyst. These are designed to reliably generate the active L-Pd(0) species under the reaction conditions.[15]

Problem 2: Formation of Side Products (Homocoupling, Dehalogenation)
  • Possible Cause A: Homocoupling of Nucleophile (e.g., Boronic Acid)

    • Symptom: You observe significant amounts of the biaryl product derived from your boronic acid (R-B(OH)₂ → R-R).

    • Reason: This is often caused by the presence of oxygen, which can facilitate the homocoupling pathway.[14]

    • Solution: Improve the degassing of your reaction mixture and ensure a completely inert atmosphere throughout the experiment.

  • Possible Cause B: Hydrodehalogenation (Dehalogenation)

    • Symptom: Your aryl chloride starting material (Ar-Cl) is being converted to the corresponding arene (Ar-H).

    • Reason: A hydride source in the reaction mixture is reacting with the palladium-aryl intermediate. This can come from certain solvents (like alcohols), bases, or even trace water.[14]

    • Solution 1: Change the Solvent/Base. Switch to an aprotic solvent (e.g., Toluene, Dioxane, 2-MeTHF) and a non-hydridic base.

    • Solution 2: Ensure Anhydrous Conditions. While some Suzuki protocols call for water, if dehalogenation is a major issue, try running the reaction under strictly anhydrous conditions. Grinding the base (e.g., K₃PO₄) to a fine powder can also improve reproducibility in anhydrous couplings.[16]

Problem 3: Reaction Fails for Electron-Rich Aryl Chlorides
  • Possible Cause: Insufficiently Active Catalyst System

    • Reason: Electron-donating groups on the aryl chloride make the carbon of the C-Cl bond less electrophilic, rendering the oxidative addition step even more challenging than for electron-poor or neutral aryl chlorides.[1][16]

    • Solution: This scenario demands the most powerful catalyst systems. Use highly active, electron-rich, and sterically demanding ligands like the Buchwald biarylphosphines or consider switching to a nickel-based catalyst system, which is often more effective for these challenging substrates.[3][4]

Visualized Troubleshooting Workflow

Troubleshooting_CCl_Bond start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Start Experiment outcome Check Conversion & Purity start->outcome problem1 Problem: Low / No Conversion outcome->problem1 Low Yield problem2 Problem: Side Products Observed outcome->problem2 Impure cause1A Cause: Insufficient Catalyst Activity problem1->cause1A cause1B Cause: Catalyst Deactivation problem1->cause1B solution1A1 Solution: Switch to Ni Catalyst cause1A->solution1A1 solution1A2 Solution: Use Bulky, Electron-Rich Ligands cause1A->solution1A2 solution1A3 Solution: Increase Temperature cause1A->solution1A3 solution1B1 Solution: Improve Degassing / Inert Atmosphere cause1B->solution1B1 cause2A Cause: Homocoupling problem2->cause2A cause2B Cause: Dehalogenation problem2->cause2B solution2A1 Solution: Improve Degassing (Remove O2) cause2A->solution2A1 solution2B1 Solution: Change Solvent / Base cause2B->solution2B1

Caption: A troubleshooting workflow for common issues in C-Cl cross-coupling.

Catalytic Cycle and Ligand Effect

Catalytic_Cycle center pd0 L Pd(0) L pd2_add L Pd(II)(Ar)(Cl) L pd0->pd2_add Oxidative Addition (Ar-Cl) oa_challenge This step is difficult for C-Cl bonds due to high bond strength. pd0->oa_challenge pd2_trans L Pd(II)(Ar)(R) L pd2_add->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination (Ar-R) ligand Bulky, Electron-Rich Ligand (L) ligand->pd0 ligand_effect Ligands like these donate electron density to Pd, facilitating the breakage of the C-Cl bond. ligand->ligand_effect

Caption: The role of ligands in overcoming the C-Cl oxidative addition barrier.

Data Presentation: Comparative Tables

Table 1: Comparison of Palladium and Nickel Catalysis for Aryl Chlorides
FeatureNickel CatalysisPalladium Catalysis
Cost & Abundance Lower cost, more earth-abundantHigher cost, less abundant
Reactivity with Ar-Cl Generally more effective for activating the strong C-Cl bondOften requires specialized, electron-rich, and bulky ligands
Common Catalytic Cycles Ni(0)/Ni(II), and can access Ni(I)/Ni(III) and SET pathwaysPredominantly proceeds through Pd(0)/Pd(II) pathways
Functional Group Tolerance Can be more sensitive to certain functional groupsGenerally exhibits broad functional group tolerance
Ligand Availability A rapidly developing field with increasingly robust ligandsExtensive library of well-established and commercial ligands
Source: Adapted from BenchChem.[3]
Table 2: Representative Ligand Performance in Buchwald-Hartwig Amination

Reaction: Coupling of 4-Chlorotoluene with Morpholine

Catalyst SystemPd Loading (mol %)Temperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / P(t-Bu)₃1.010024>98
Pd₂(dba)₃ / XPhos1.010024>98
Pd₂(dba)₃ / RuPhos1.01004>98
Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N1.01002495
Data compiled from multiple sources for illustrative purposes.[9][17]
Table 3: Example Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst / Pre-catalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene100~95
NiCl₂(dme) (10 mol%)bipy-DMF85~90 (reductive)
Pd/SSphos (5 mol%)SSphosK₂CO₃H₂O/ACN37~70-80
Data compiled from multiple sources for illustrative purposes.[4][18][19]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

Reagents & Equipment:

  • 4-Chlorotoluene (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), finely ground K₃PO₄ (424 mg), phenylboronic acid (146 mg), and a magnetic stir bar.

  • Degassing: Add anhydrous toluene (5 mL) to the flask via syringe. Seal the flask and sparge the mixture by bubbling argon through the solution for 15-20 minutes to ensure all oxygen is removed.

  • Addition of Electrophile: Add 4-chlorotoluene (127 mg, ~118 µL) to the reaction mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product (4-methyl-1,1'-biphenyl).

This protocol is adapted from general procedures found in the literature.[2][3][20]

References

effect of base and solvent on Suzuki coupling of chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of chloropyridines. The guidance focuses on the critical roles of base and solvent selection to overcome common challenges associated with these less reactive substrates.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with a chloropyridine resulting in a low or no yield?

A1: Low to no product formation is a frequent challenge with chloropyridines due to their lower reactivity compared to bromo- or iodo-pyridines.[1] The primary reason is the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Several factors related to the base and solvent can contribute to this issue:

  • Ineffective Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[1][3] If the base is too weak, poorly soluble in the reaction medium, or sterically hindered, the reaction may not proceed efficiently.[4]

    • Troubleshooting: Screen a panel of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for these challenging couplings.[1][2] If solubility is an issue, consider a solvent system that can partially dissolve the base, such as a dioxane/water mixture.[1]

  • Inappropriate Solvent System: The solvent must dissolve the reactants to a sufficient extent and facilitate the catalytic cycle.[1] The polarity of the solvent can also influence the rate of oxidative addition.[5]

    • Troubleshooting: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1][3] The water can aid in dissolving the inorganic base and promoting the formation of the active boronate species.[6][7] For substrates sensitive to protodeboronation, anhydrous solvents may be necessary.[1]

  • Low Reaction Temperature: Chloropyridines often require higher temperatures to overcome the activation energy of the C-Cl bond cleavage.[4]

    • Troubleshooting: Increase the reaction temperature, typically in the range of 80-120 °C.[8] Microwave irradiation can also be a powerful tool to rapidly achieve and sustain the necessary temperature, often leading to improved yields and shorter reaction times.[1]

Q2: I'm observing significant side products, such as homocoupling and protodeboronation. How can I minimize these?

A2: The formation of side products indicates that the desired cross-coupling pathway is not efficiently outcompeting degradation pathways of the boronic acid.[1]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom, often from water or other protic sources in the reaction mixture.[2][9] Pyridylboronic acids are particularly susceptible to this side reaction.[2][9]

    • Troubleshooting:

      • Base Selection: Employing a weaker or less nucleophilic base can sometimes mitigate this issue.[1]

      • Solvent Choice: Use anhydrous solvents if protodeboronation is severe.[1]

      • Boronic Acid Stability: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to protodeboronation.[2]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1][2]

    • Troubleshooting:

      • Inert Atmosphere: Ensure a strictly oxygen-free environment by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][2]

      • Catalyst Loading: Optimizing the catalyst loading, as sometimes a lower concentration can be beneficial, may also minimize homocoupling.[1]

Q3: How do I select the optimal base and solvent for my specific chloropyridine substrate?

A3: The ideal base and solvent are highly substrate-dependent, and empirical screening is often necessary. However, some general guidelines can be followed as a starting point.

  • Base Selection: For the coupling of chloropyridines, stronger bases are generally required.[4]

    • Starting Points: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust choices for initial screening.[6] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.[9] For polychlorinated pyridines, a very strong base like lithium tert-butoxide (LiOᵗBu) might be necessary for exhaustive coupling.[10]

  • Solvent Selection: The choice of solvent is often linked to the base's solubility and the reaction temperature.

    • Common Systems: Aprotic polar solvents, often in combination with water, are widely used. Dioxane/water, THF/water, and toluene/water are common starting points.[3][7] The ratio of the organic solvent to water can also be a critical parameter to optimize.[11] For instance, a 2:1 to 10:1 ratio of organic solvent to water is frequently employed.[7]

Data Presentation

The following tables summarize quantitative data on the effect of different bases and solvents on the Suzuki coupling of chloropyridines.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield of Chloropyridines

Base (2-3 equiv.)Typical Solvent(s)Relative EffectivenessNotes
K₃PO₄Toluene, DioxaneOften Very HighFrequently used for challenging couplings with heteroaryl chlorides.[2][6]
Cs₂CO₃Dioxane, TolueneSuperiorHighly effective but more costly.[9]
Na₂CO₃Dioxane/H₂O, EtOH/H₂OHighA common and effective base for a variety of substrates.[6]
K₂CO₃1,4-Dioxane/H₂OModerate to HighA widely used and cost-effective option.[6][9]
LiOᵗBuDioxane/H₂OHighA strong base, effective for exhaustive coupling of polychlorinated pyridines.[6][10]

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.

Table 2: Effect of Solvent on Suzuki Coupling of a Dichloropyrimidine

SolventTemperature (°C)Time (h)Yield (%)
1,4-Dioxane/H₂O (2:1)1002480
THF/H₂O (1:1)10024~70-75
Toluene8018-2240
Acetonitrile8018-2236

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%). Data adapted from multiple sources for illustrative purposes.[11][12]

Experimental Protocols

Below are detailed methodologies for performing Suzuki coupling reactions with substituted chloropyridines.

Protocol 1: General Procedure using Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.[8]

  • Materials:

    • Substituted chloropyridine (1.0 mmol)

    • Arylboronic acid (1.2-1.5 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)

    • Anhydrous, degassed solvent (e.g., Dioxane, Toluene) and degassed water

    • Reaction vessel (e.g., Schlenk tube)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[4]

    • Evacuate and backfill the vessel with an inert gas three times.[2]

    • Add the degassed solvent(s) via syringe.[2]

    • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[8]

    • Monitor the reaction progress by TLC or LC-MS.[4]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as flash column chromatography.[2]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[9]

  • Materials:

    • Substituted chloropyridine (0.5 mmol)

    • Arylboronic acid (0.6-0.75 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)

    • Base (e.g., K₂CO₃) (1.0-1.5 mmol)

    • Solvent (e.g., Dioxane/H₂O 2:1)

    • Microwave vial with a stir bar

  • Procedure:

    • In a microwave vial, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.[8]

    • Add the solvent and seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[8]

    • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of chloropyridines.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Add Reactants & Base to Flask purge Purge with Inert Gas (3x) start->purge add_cat Add Catalyst & Ligand purge->add_cat add_solv Add Degassed Solvent add_cat->add_solv heat Heat & Stir (80-120 °C) add_solv->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purify Crude Product workup->purify Troubleshooting_Suzuki start Low or No Yield Observed q_base Is the base effective? start->q_base a_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Ensure appropriate solvent for solubility. q_base->a_base No q_solvent Is the solvent system optimal? q_base->q_solvent Yes a_solvent Try mixed aqueous systems (Dioxane/H₂O, Toluene/H₂O). Optimize solvent ratio. q_solvent->a_solvent No q_temp Is the reaction temperature sufficient? q_solvent->q_temp Yes a_temp Increase temperature to 80-120 °C. Consider microwave irradiation. q_temp->a_temp No q_side_reactions Are side reactions (protodeboronation, homocoupling) prevalent? q_temp->q_side_reactions Yes a_side_reactions Use anhydrous solvents. Consider boronic esters. Ensure rigorous degassing. q_side_reactions->a_side_reactions Yes

References

Technical Support Center: Byproduct Identification in Substituted Pyridine Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridines. It focuses on the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Hantzsch pyridine synthesis?

A1: In the Hantzsch synthesis, the primary intermediate is a 1,4-dihydropyridine (1,4-DHP).[1][2] Common issues and byproducts stem from the oxidation step:

  • Incomplete Oxidation: The most frequent byproduct is the unreacted 1,4-dihydropyridine intermediate. This occurs when the oxidizing agent is insufficient or the reaction conditions are not optimal.[1]

  • Over-Oxidation: Harsh oxidizing conditions can lead to the formation of various side products.[1]

  • Side Reactions with Specific Aldehydes: When using hydroxy- or methoxy-aromatic aldehydes, unexpected cyclization can occur, leading to byproducts like chromeno[3,4,c]-pyridines instead of the expected dihydropyridine.[3]

  • Dealkylation: In some cases, particularly under thermal stress or with certain catalysts, dealkylation at the 4-position of the dihydropyridine can occur, leading to a 4-unsubstituted pyridine.[4]

Q2: I am performing a Chichibabin reaction. What kind of side products should I look out for?

A2: The Chichibabin reaction, which involves the amination of pyridines using sodium amide, has a primary side reaction to be aware of:

  • Dimerization: A significant byproduct can be the formation of a bipyridine dimer.[5][6] For example, the reaction of 4-tert-butylpyridine can yield a substantial amount of 4,4'-di-tert-butyl-2,2'-bipyridine.[6] The reaction conditions, such as pressure, can influence the ratio of the aminated product to the dimer.[5]

  • Formation of 4-Isomers: While the reaction typically favors the 2-position, the formation of the 4-amino isomer can occur, although often in lower yields, especially if the 2- and 6-positions are blocked.[7]

  • Over-amination: If an excess of sodium amide is used, a second amino group can be introduced into the pyridine ring.[8]

Q3: What are the key intermediates or byproducts in a Bohlmann-Rahtz pyridine synthesis?

A3: The Bohlmann-Rahtz synthesis is a two-step process that allows for the identification of a key intermediate:

  • Aminodiene Intermediate: The initial condensation of an enamine with an ethynylketone forms a stable aminodiene intermediate.[9][10] This intermediate is often isolated and purified before the final heat-induced cyclodehydration to the substituted pyridine.[9] Incomplete cyclization will result in the presence of this intermediate in the final product mixture.

Q4: How do I prepare my crude reaction mixture for LC-MS analysis?

A4: Proper sample preparation is crucial for obtaining reliable LC-MS data and preventing instrument contamination. Here is a general guideline:

  • Quench the Reaction: Ensure your reaction is completely stopped before sample preparation.

  • Remove Particulates: Filter or centrifuge your crude sample to remove any solid particles that could clog the LC system.

  • Dilution: Dilute a small aliquot of the crude mixture in a solvent that is compatible with your mobile phase (e.g., methanol, acetonitrile, or a mixture with water). The final concentration should typically be in the range of 1-50 µg/mL.

  • Solvent Compatibility: Avoid solvents with low vapor pressure, such as DMSO, if possible. If they must be used, ensure they are diluted significantly.

  • Salt Removal: High concentrations of inorganic salts are not compatible with electrospray ionization (ESI) and should be removed if possible.

Q5: What are common adducts I might see in the mass spectrum of my pyridine compounds?

A5: In electrospray ionization (ESI) mass spectrometry, it is common to observe adduct ions in addition to the protonated molecule [M+H]⁺. For pyridine derivatives, common adducts in positive ion mode include:

  • Sodium Adduct: [M+Na]⁺

  • Potassium Adduct: [M+K]⁺

  • Ammonium Adduct: [M+NH₄]⁺ (if ammonium salts are used in the reaction or mobile phase)

  • Solvent Adducts: Adducts with mobile phase components like acetonitrile [M+ACN+H]⁺ can also be observed.

Troubleshooting Guides

Issue 1: An unexpected major peak is observed in my LC-MS chromatogram with a mass that does not correspond to my starting material or product.
Potential Cause Troubleshooting Steps
Stable Intermediate Formation - Hantzsch: The peak could be the 1,4-dihydropyridine intermediate. Check for a mass corresponding to the reduced form of your target pyridine. - Bohlmann-Rahtz: This is likely the aminodiene intermediate.[9][10] Confirm its structure by comparing its fragmentation pattern with the expected structure.
Dimerization of Starting Material or Product - Chichibabin: Dimerization is a known side reaction.[5][6] Look for a mass that is approximately double that of your starting pyridine minus two hydrogen atoms.
Rearrangement or Cyclization Byproduct - If using starting materials with reactive functional groups (e.g., ortho-hydroxyaldehydes in Hantzsch synthesis), unexpected cyclizations can occur.[3] Propose possible structures based on the reactants and check if the observed mass matches.
Contamination - Run a blank injection of your solvent to check for system contamination. - Review your synthesis and workup procedure for any potential sources of contamination.
Issue 2: My mass spectrum shows multiple peaks for what I believe is a single byproduct.
Potential Cause Troubleshooting Steps
Formation of Multiple Adducts - Look for mass differences corresponding to common adducts (e.g., +22 for Na⁺ vs. H⁺, +38 for K⁺ vs. H⁺). The isotopic pattern for these peaks should be similar.
In-source Fragmentation - The ionization source conditions might be too harsh, causing the byproduct to fragment. Reduce the source temperature or fragmentor voltage and re-analyze the sample.[11]
Presence of Isomers - If the byproducts are isomers, they will have the same mass but different retention times. Optimize your chromatography to separate them.[12] This can involve changing the mobile phase composition, gradient, or column chemistry.[13][14]
Isotopes - Check if the additional peaks correspond to the expected isotopic distribution of your molecule, especially if it contains elements with significant natural isotopes like chlorine or bromine.

Experimental Protocols

Protocol: Generic Gradient LC-MS Method for Analysis of a Crude Pyridine Synthesis Reaction Mixture

Objective: To separate and identify the main product and potential byproducts in a crude reaction mixture from a substituted pyridine synthesis.

1. Sample Preparation:

  • Take approximately 1 mg of the crude reaction mixture and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Instrumentation and Conditions:

  • LC System: Agilent 1100 Series or equivalent.

  • Mass Spectrometer: Quadrupole LC/MS 6120 or equivalent.

  • Column: C18 column (e.g., 2.1 x 150 mm, 5-µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • MS Conditions (Positive ESI Mode):

    • Ionization Mode: API-ES Positive.

    • Drying Gas (Nitrogen) Temperature: 250 °C.

    • Drying Gas Flow: 11.0 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 3.2 kV.

    • Scan Range: m/z 100-800.

Mandatory Visualizations

Byproduct_Identification_Workflow Workflow for Byproduct Identification in Pyridine Synthesis cluster_synthesis Synthesis & Sampling cluster_analysis LC-MS Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Confirmation & Optimization Pyridine_Synthesis Substituted Pyridine Synthesis Crude_Mixture Crude Reaction Mixture Pyridine_Synthesis->Crude_Mixture Sample_Prep Sample Preparation (Dilution, Filtration) Crude_Mixture->Sample_Prep Take Aliquot LCMS_Analysis LC-MS Analysis (Gradient Elution) Sample_Prep->LCMS_Analysis TIC Total Ion Chromatogram (TIC) LCMS_Analysis->TIC Mass_Spectra Extract Mass Spectra for each peak TIC->Mass_Spectra Byproduct_ID Identify Potential Byproducts (Mass, Adducts, Fragments) Mass_Spectra->Byproduct_ID Structure_Hypothesis Propose Byproduct Structures Byproduct_ID->Structure_Hypothesis Optimize_Synthesis Optimize Reaction Conditions Structure_Hypothesis->Optimize_Synthesis Based on identified byproduct formation pathway

Caption: Workflow for Byproduct Identification in Pyridine Synthesis.

LCMS_Troubleshooting_Flow LC-MS Troubleshooting for Unexpected Peaks Start Unexpected Peak in TIC Mass_Match_Reactant_Product Mass matches reactant or expected product? Start->Mass_Match_Reactant_Product Mass_Match_Known_Byproduct Mass matches known byproduct/intermediate? Mass_Match_Reactant_Product->Mass_Match_Known_Byproduct No Multiple_Peaks_Same_Mass Multiple peaks with the same mass? Mass_Match_Reactant_Product->Multiple_Peaks_Same_Mass Yes Known_Byproduct Known Byproduct Mass_Match_Known_Byproduct->Known_Byproduct Yes Unknown_Byproduct Unknown Byproduct Mass_Match_Known_Byproduct->Unknown_Byproduct No Check_Adducts Check for common adducts ([M+Na]+, [M+K]+) Multiple_Peaks_Same_Mass->Check_Adducts No, same RT or shoulder peak Isomers Isomers Multiple_Peaks_Same_Mass->Isomers Yes, different RT Analyze_Fragments Analyze Fragmentation Pattern and Propose Structure Unknown_Byproduct->Analyze_Fragments

Caption: LC-MS Troubleshooting Flowchart for Unexpected Peaks.

References

Technical Support Center: Strategies for Improving Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?

A1: The functionalization of pyridine rings presents a significant challenge due to the electron-deficient nature of the ring and the presence of the nitrogen atom.[1][2] The nitrogen atom deactivates the ring towards electrophilic substitution, directing it to the C3 position, much like a nitro group in benzene.[1] Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions because the electron-withdrawing nature of the nitrogen can stabilize anionic intermediates.[1] The intricate interplay of electronic effects, steric hindrance, and reaction conditions often results in mixtures of regioisomers, making selective functionalization difficult.[1]

Q2: How can I achieve C4-selective functionalization in a Minisci reaction that is producing a mixture of C2 and C4 isomers?

A2: Achieving C4 selectivity in Minisci reactions is a common hurdle.[1] Here are several strategies to improve the regiochemical outcome:

  • Employ a Blocking Group: A highly effective method is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position.[1][3]

  • Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by solvent and pH.[1][4] For instance, adding acid often favors the reaction at the C2-position, so avoiding acidic conditions might increase the proportion of the C4 product.[1]

  • Steric Hindrance: Bulky N-substituents on a pyridinium salt can favor C4-functionalization by sterically shielding the C2 and C6 positions.[1]

Q3: I'm having trouble with low yields and side reactions in my Directed ortho-Metalation (DoM) of a pyridine derivative. What can I do to improve it?

A3: Low yields in Directed ortho-Metalation (DoM) of pyridines can often be attributed to several factors. Here are some troubleshooting steps:

  • Choice of Base: The selection of the appropriate lithium amide or alkyllithium reagent is critical. Milder conditions and better functional group tolerance can be achieved using ate-bases with metals like Mg or Zn, or TMP (2,2,6,6-tetramethylpiperidyl) metal reagents.[5]

  • Temperature Control: Maintaining a low reaction temperature, typically -78 °C, is crucial to minimize side reactions and enhance the stability of the lithiated intermediate.[1][6]

  • Directing Group: The effectiveness of the directing group is paramount. Ensure it is appropriately positioned to facilitate metalation at the desired ortho position.

Q4: How can I control the regioselectivity of a palladium-catalyzed C-H arylation of a substituted pyridine?

A4: Regiocontrol in palladium-catalyzed C-H functionalization of pyridines is complex and influenced by multiple factors.[1] Consider the following approaches:

  • Ligand and Additive Screening: The choice of ligand and additives is crucial. For example, in the C2-arylation of quinoline N-oxides, X-Phos has been identified as a superior ligand.[1] The addition of silver carbonate (Ag₂CO₃) has been shown to be necessary for high regioselectivity in the C3/C4-arylation of electron-deficient pyridines.[1][7]

  • Electronic Effects of Substituents: The electronic nature of existing substituents on the pyridine ring plays a significant role. An electron-withdrawing group (EWG) at the C4 position generally directs arylation to the C3 position, while an EWG at C3 directs the reaction to the C4 position.[1][7]

  • N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide can activate the ring and facilitate selective C2-arylation.[1][6][8]

Q5: My electrophilic aromatic substitution (EAS) on pyridine is resulting in very low yields. What are my options?

A5: Electrophilic aromatic substitution on pyridine is inherently difficult due to the ring's electron-deficient nature, a result of the electronegative nitrogen atom.[6] Furthermore, many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen and further deactivate the ring.[6] Here are some strategies to overcome this:

  • Use Activating Groups: Introducing electron-donating groups onto the pyridine ring can increase its reactivity towards electrophiles.[6]

  • Employ Pyridine N-oxide: A common and effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated to yield the substituted pyridine.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Mixture of C2 and C4/C6 isomersSteric hindrance is not sufficiently differentiated between the positions.- To favor C4 substitution, consider using a bulkier nucleophile. - To favor C2 substitution, ensure the C4 position is sterically unhindered.[6]
Unfavorable C2/C6 ratio in 2,6-disubstituted pyridinesSolvent effects are influencing the regioselectivity.Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[6][9]
Unexpected regioselectivityElectronic effects of other substituents on the ring are dominant.Analyze the electronic properties of the substituents. Electron-withdrawing groups can influence the relative electron deficiency at the C2 and C4 positions.
Issue 2: Lack of Selectivity in C-H Functionalization
Reaction Type Symptom Possible Cause Suggested Solution
Minisci ReactionMixture of C2 and C4 isomersRadical addition is not being effectively directed.- Employ a removable blocking group on the nitrogen (e.g., a maleate-derived group) to direct to C4.[1][3] - Adjust the pH; acidic conditions often favor C2.[1]
Directed ortho-Metalation (DoM)Low yield, side productsIneffective metalation or unstable intermediate.- Optimize the base (e.g., use TMP-metal reagents for milder conditions).[5] - Maintain a low temperature (-78 °C).[1][6]
Pd-catalyzed C-H ArylationPoor regioselectivityInappropriate catalyst system or overriding electronic effects.- Screen different ligands and additives (e.g., X-Phos, Ag₂CO₃).[1] - Consider the electronic directing effects of existing substituents.[1][7]

Experimental Protocols

Protocol 1: Regioselective C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group

This protocol is adapted from a method for the direct position-selective C-4 alkylation of pyridines.[1][10]

Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)

  • To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add maleic anhydride (1.1 equiv).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Isolate the pyridinium salt product.

Step 2: Minisci-Type Decarboxylative Alkylation

  • In a reaction vessel, combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), a silver catalyst (e.g., AgNO₃, 20 mol%), and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0 equiv).

  • Add a solvent system, such as a 1:1 mixture of DCE:H₂O.

  • Heat the reaction mixture (e.g., at 50 °C) for several hours, monitoring for completion.

Step 3: Removal of the Blocking Group

  • After the alkylation is complete, add a base (e.g., DBU, 3.0 equiv) to the reaction mixture to facilitate the removal of the maleate group.

  • Work up the reaction mixture to isolate the C4-alkylated pyridine.

  • Purify the product by column chromatography.

Protocol 2: Directed ortho-Metalation (DoM) of a Pyridine Derivative

This is a general procedure for the DoM of a pyridine with a directing group.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine (1.0 equiv) in a dry, anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.[6]

  • Stir the reaction mixture at -78 °C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).[6]

  • Add the electrophile to the reaction mixture at -78 °C.[6]

  • Allow the reaction to slowly warm to room temperature.[6]

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).[6]

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.[6]

Visualized Workflows

Regioselectivity_Strategy_Selection start Desired Functionalization Position? C2_C6 C2 / C6 Position start->C2_C6 C2/C6 C3_C5 C3 / C5 Position start->C3_C5 C3/C5 C4 C4 Position start->C4 C4 nucleophilic Nucleophilic / Radical Substitution C2_C6->nucleophilic dom Directed ortho-Metalation (DoM) C2_C6->dom With C3 directing group C3_C5->dom With C2 or C4 directing group electrophilic Electrophilic Substitution C3_C5->electrophilic C4->nucleophilic minisci_blocking Minisci Reaction with N-Blocking Group C4->minisci_blocking n_oxide_eas Pyridine N-oxide for EAS C4->n_oxide_eas

Caption: Decision tree for selecting a regioselective pyridine functionalization strategy.

Minisci_C4_Troubleshooting start Poor C4 Selectivity in Minisci Reaction check_blocking Is a blocking group being used? start->check_blocking check_ph Are reaction conditions acidic? check_blocking->check_ph Yes add_blocking Implement a removable N-blocking group (e.g., maleate-derived) check_blocking->add_blocking No check_sterics Can sterics be increased at C2/C6? check_ph->check_sterics No neutralize Avoid acidic conditions to disfavor C2 addition check_ph->neutralize Yes increase_sterics Use bulky N-substituents on the pyridinium salt check_sterics->increase_sterics Yes

Caption: Troubleshooting workflow for improving C4 selectivity in Minisci reactions.

References

Technical Support Center: Managing Thermal Stability of 3-Bromo-2-chloro-6-methylpyridine in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of 3-Bromo-2-chloro-6-methylpyridine in chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guide: Managing Unexpected Exotherms

Question: My reaction temperature is increasing much faster than expected. What should I do?

Answer: An unexpected and rapid temperature rise, or exotherm, can indicate a potential thermal runaway reaction. Immediate and calm action is crucial. Follow this decision-making workflow:

G Troubleshooting an Unexpected Exotherm start Unexpected Rapid Temperature Increase Detected cooling Immediately Enhance Cooling: - Lower jacket temperature - Add ice/dry ice to bath start->cooling stop_addition Stop Reagent Addition (if applicable) start->stop_addition monitor Monitor Temperature and Pressure Closely cooling->monitor stop_addition->monitor stable Temperature Stabilizes or Decreases monitor->stable escalates Temperature Continues to Rise monitor->escalates investigate Investigate Root Cause: - Review reaction parameters - Check reagent quality/quantity - Analyze for impurities stable->investigate Safe to proceed quench Prepare for Emergency Quench: - Have quenching agent ready - Follow established SOP escalates->quench evacuate If Temperature Exceeds Critical Limit: - Alert personnel - Initiate emergency shutdown - Evacuate the area quench->evacuate document Document the Incident and Corrective Actions investigate->document

Caption: Decision tree for managing an unexpected temperature increase.

Question: My reaction mixture has turned dark brown/black after an exotherm. What does this indicate?

Answer: A significant color change to dark brown or black, especially after a temperature spike, often suggests decomposition of the starting material, reagents, or solvent. This can generate gaseous byproducts and increase the risk of a runaway reaction.

Recommended Actions:

  • Ensure Temperature is Under Control: First, follow the steps outlined in the exotherm troubleshooting guide to stabilize the reaction temperature.

  • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood as decomposition may release hazardous gases.

  • Analysis: Once the reaction is safely quenched and cooled, it is advisable to take a sample for analysis (e.g., LC-MS, GC-MS) to identify the decomposition products. This information is critical for understanding the decomposition pathway and preventing future incidents.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should this compound be stored? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Q2: What are the primary hazards associated with this compound? A2: According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.

Thermal Stability and Reaction Safety

Q3: Is there a known decomposition temperature for this compound? A3: Specific decomposition temperature data for this compound is not readily available in the public domain. It is highly recommended to perform thermal analysis, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to determine its thermal stability profile before performing reactions at elevated temperatures or on a large scale.

Q4: How can I assess the thermal risk of a new reaction involving this compound? A4: A thorough thermal hazard assessment is essential. This involves a combination of literature review for analogous reactions and laboratory testing. The following workflow is recommended:

G Thermal Hazard Assessment Workflow start Propose New Reaction with This compound lit_review Literature Review: - Search for similar reactions - Identify potential hazards and exotherms start->lit_review dsc_tga Thermal Analysis of Reactants: - Perform DSC/TGA on starting materials - Determine decomposition temperatures lit_review->dsc_tga rxn_cal Reaction Calorimetry (small scale): - Determine heat of reaction (ΔHrxn) - Calculate adiabatic temperature rise (ΔTad) dsc_tga->rxn_cal risk_assessment Risk Assessment: - Compare max reaction temp to decomposition temp - Evaluate cooling capacity vs. heat generation rxn_cal->risk_assessment safe_protocol Develop Safe Operating Procedure (SOP): - Define temperature limits - Specify reagent addition rates - Outline emergency procedures risk_assessment->safe_protocol Acceptable Risk redesign Redesign Reaction Conditions: - Lower concentration - Use a different solvent - Modify addition strategy risk_assessment->redesign Unacceptable Risk scale_up Proceed with Small-Scale Experimentation and Gradual Scale-Up safe_protocol->scale_up redesign->rxn_cal

Caption: Workflow for assessing the thermal hazards of a new reaction.

Q5: What are some common reactions where the thermal stability of this compound is a concern? A5: Reactions that are often exothermic and require careful temperature control include:

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles like amines, alkoxides, or thiolates can be highly exothermic.

  • Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings often require elevated temperatures, and the stability of the starting material and intermediates is crucial.

  • Grignard or Organolithium Reactions: The formation of organometallic intermediates can be energetic.

Data Presentation: Thermal Stability Parameters

The following tables provide a template for summarizing key thermal stability data. It is strongly recommended that users generate this data for their specific reaction conditions.

Table 1: Thermal Analysis of this compound (Hypothetical Data)

ParameterValueMethod
Onset of Decomposition (Tonset)180 - 200 °CDSC/TGA
Melting Point49 - 53 °CDSC
Heat of Fusion80 - 100 J/gDSC

Table 2: Reaction Calorimetry Data for a Nucleophilic Substitution Reaction (Hypothetical Example)

ParameterValue
Heat of Reaction (ΔHrxn)-150 kJ/mol
Adiabatic Temperature Rise (ΔTad)85 °C
Maximum Temperature of Synthesis Reaction (MTSR)110 °C

Experimental Protocols

Protocol 1: Determination of Thermal Stability by DSC/TGA

Objective: To determine the onset of thermal decomposition of this compound.

Materials:

  • This compound

  • DSC/TGA instrument

  • Aluminum or ceramic pans

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Accurately weigh 2-5 mg of this compound into a tared DSC/TGA pan.

  • Place the pan in the instrument and purge with the inert gas at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at 30 °C.

  • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the data to determine the onset temperature of any significant weight loss or exothermic event, which indicates decomposition.

Protocol 2: Reaction Calorimetry for a Nucleophilic Substitution Reaction

Objective: To measure the heat of reaction and determine the adiabatic temperature rise for the reaction of this compound with a representative amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Solvent (e.g., NMP, DMSO)

  • Reaction calorimeter (e.g., Mettler-Toledo RC1e)

Procedure:

  • Charge the reactor with this compound and the solvent.

  • Heat the reactor contents to the desired reaction temperature (e.g., 25 °C) and allow it to thermally equilibrate.

  • Initiate the controlled addition of the amine nucleophile at a constant rate over a defined period (e.g., 1 hour).

  • Continuously monitor the reaction temperature and the jacket temperature to calculate the heat flow.

  • After the addition is complete, hold the reaction at temperature to ensure completion.

  • Integrate the heat flow data over time to determine the total heat of reaction (ΔHrxn).

  • Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = (-ΔHrxn) / (m * Cp), where 'm' is the total mass of the reaction mixture and 'Cp' is the specific heat capacity of the mixture.

References

Validation & Comparative

1H NMR Peak Assignment for 3-Bromo-2-chloro-6-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted peak assignment for the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-chloro-6-methylpyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative data from analogous substituted pyridines to provide a reliable theoretical assignment. This information is critical for researchers working with this compound in areas such as medicinal chemistry and materials science, enabling accurate structural verification and reaction monitoring.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals: two in the aromatic region corresponding to the protons on the pyridine ring, and one in the aliphatic region for the methyl group protons. The electron-withdrawing effects of the chloro and bromo substituents, along with the electron-donating nature of the methyl group, significantly influence the chemical shifts of the ring protons.

The anticipated chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the analysis of substituent effects in pyridine systems. Generally, protons ortho to the nitrogen atom are the most deshielded, appearing at the highest chemical shifts. Halogen substituents also deshield the aromatic protons, with the effect being most pronounced at the ortho and para positions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-47.60 - 7.80Doublet (d)1HJH4-H5 = 8.0 - 9.0
H-57.20 - 7.40Doublet (d)1HJH5-H4 = 8.0 - 9.0
CH32.50 - 2.70Singlet (s)3HN/A

Molecular Structure and Peak Assignment

The structural formula of this compound with the predicted 1H NMR assignments for the aromatic protons (H-4 and H-5) and the methyl group is illustrated below. The diagram highlights the connectivity and the relative positions of the substituents that dictate the electronic environment of each proton.

Caption: Molecular structure of this compound with predicted 1H NMR peak assignments.

Experimental Protocol

The following provides a standard methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

  • The instrument's magnetic field should be locked onto the deuterium signal of the solvent to ensure field stability during the acquisition.

  • The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • A standard one-dimensional proton pulse sequence is typically used.

  • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

  • The acquisition time is generally set between 2 to 4 seconds to ensure good resolution.

  • A relaxation delay of 1 to 5 seconds between pulses is recommended to allow for full relaxation of the protons, which is crucial for accurate integration.

  • The number of scans can be varied (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • The data should be Fourier transformed, and the phase and baseline of the resulting spectrum should be corrected to obtain a clean and interpretable spectrum.

By following this guide, researchers can confidently predict, acquire, and interpret the 1H NMR spectrum of this compound, facilitating its use in various research and development applications.

Distinguishing Isomers of Bromo-Chloro-Methylpyridine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step. Isomers of substituted pyridines, such as bromo-chloro-methylpyridine, often exhibit distinct biological activities and chemical properties. This guide provides a comparative analysis of how modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be employed to differentiate these isomers.

To illustrate these principles, we will focus on three distinct, hypothetical isomers of bromo-chloro-methylpyridine:

  • Isomer A: 2-Bromo-3-chloro-5-methylpyridine

  • Isomer B: 3-Bromo-5-chloro-2-methylpyridine

  • Isomer C: 2-Bromo-4-chloro-6-methylpyridine

Spectroscopic Data Comparison

The primary spectroscopic methods for distinguishing these isomers are ¹H and ¹³C NMR, which provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Mass spectrometry confirms the molecular formula, while IR spectroscopy offers complementary data on functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern on the pyridine ring. The chemical shifts (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the substituents.

¹H NMR Data

The expected ¹H NMR data allows for clear differentiation based on the number of signals and their splitting patterns. For instance, the presence of two doublets often indicates adjacent protons, whereas two singlets suggest they are not coupled.

Parameter Isomer A (Predicted) Isomer B (Predicted) Isomer C (Predicted)
Aromatic Protons
H-4 Chemical Shift (δ, ppm)~7.8~7.9~7.4
H-4 Multiplicitydds
H-4 Coupling (J, Hz)~2.0~2.2-
H-6 Chemical Shift (δ, ppm)~8.2~8.3-
H-6 Multiplicitydd-
H-6 Coupling (J, Hz)~2.0~2.2-
H-3 Chemical Shift (δ, ppm)--~7.2
H-3 Multiplicity--s
H-3 Coupling (J, Hz)---
Methyl Protons
-CH₃ Chemical Shift (δ, ppm)~2.4~2.5~2.6
-CH₃ Multiplicitysss

Note: Predicted values are based on typical substituent effects on the pyridine ring. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Data

¹³C NMR provides information on the carbon skeleton. The chemical shifts are significantly influenced by the electronegativity of the attached halogen atoms and the position relative to the nitrogen atom. All isomers are expected to show six distinct signals for the six carbon atoms (five aromatic, one methyl).

Carbon Assignment Isomer A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Isomer C (Predicted δ, ppm)
C-2~142 (C-Br)~158 (C-CH₃)~143 (C-Br)
C-3~130 (C-Cl)~128 (C-Br)~125
C-4~140~138~150 (C-Cl)
C-5~135 (C-CH₃)~125 (C-Cl)~122
C-6~150~148~160 (C-CH₃)
-CH₃~18~22~24
Mass Spectrometry (MS)

Under Electron Ionization (EI), all isomers will exhibit the same molecular ion peak (m/z), confirming their identical molecular formula (C₆H₅BrClN). However, the fragmentation patterns can differ. The relative positions of the substituents influence the stability of fragment ions, potentially leading to different relative abundances of key fragments. For substituted pyridines, the interaction of a substituent at the 2-position with the ring nitrogen can sometimes lead to unique fragmentation pathways compared to isomers with substituents at the 3 or 4-positions.[1][2]

Parameter Isomer A, B, and C
Molecular Formula C₆H₅BrClN
Molecular Weight ~205.96 u
Expected M⁺ peaks (m/z) 205, 207, 209 (due to Br and Cl isotopes)
Key Fragmentation Loss of CH₃, Cl, Br, HCN
Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the pyridine ring and the C-H bonds of the methyl group. While it is generally less effective than NMR for distinguishing positional isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed due to variations in the substitution pattern which affect the ring vibration modes.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch (-CH₃)2850 - 3000
Aromatic C=C and C=N Stretch1400 - 1600
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Experimental Protocols

Accurate data acquisition is paramount for the correct identification of isomers. Below are generalized protocols for the key experiments.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromo-chloro-methylpyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • Tune and shim the spectrometer on the sample to ensure magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • For ¹³C NMR , acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration. Calibrate the chemical shifts using the TMS signal.

Mass Spectrometry Protocol (Electron Ionization)
  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS or a direct insertion probe system.

  • Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it onto a suitable capillary column. If using a direct probe, place a small amount of the solid or liquid sample into a capillary tube for insertion.

  • Ionization: Bombard the vaporized sample with a 70 eV electron beam.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion cluster and analyze the major fragment ions. Compare the relative intensities of fragments between different samples.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands corresponding to the functional groups present.

Logical Workflow for Isomer Identification

The following diagram illustrates a systematic workflow for distinguishing an unknown isomer of bromo-chloro-methylpyridine using the described spectroscopic techniques.

G cluster_workflow Spectroscopic Workflow for Isomer Identification Unknown Unknown Bromo-Chloro-Methylpyridine Isomer MS Mass Spectrometry (EI-MS) Unknown->MS Step 1 ConfirmMW Confirm MW = 205.96 (C₆H₅BrClN) MS->ConfirmMW H_NMR ¹H NMR Spectroscopy ConfirmMW->H_NMR Step 2 ProtonData Determine: - Number of Aromatic Signals - Splitting Patterns - Coupling Constants (J) H_NMR->ProtonData C_NMR ¹³C NMR Spectroscopy ProtonData->C_NMR Step 3 Compare Compare Data to Predicted Spectra ProtonData->Compare CarbonData Determine: - Number of Unique Carbons - Chemical Shifts (C-Br, C-Cl) C_NMR->CarbonData IR FT-IR Spectroscopy (Complementary) CarbonData->IR Step 4 CarbonData->Compare IR_Data Confirm Functional Groups (Pyridine Ring, -CH₃) IR->IR_Data IR_Data->Compare Identify Identify Isomer Structure Compare->Identify

Caption: Workflow for the spectroscopic identification of bromo-chloro-methylpyridine isomers.

References

A Comparative Guide to the Synthesis of Substituted Pyridines: Exploring Alternatives to 3-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of creating novel molecular entities. 3-Bromo-2-chloro-6-methylpyridine is a versatile reagent in this field, offering differential reactivity at its halogenated positions for sequential functionalization. However, the landscape of synthetic organic chemistry is continually evolving, providing a host of alternative strategies that offer advantages in efficiency, substrate scope, and milder reaction conditions. This guide provides an objective comparison of modern alternatives for the synthesis of substituted pyridines, supported by experimental data and detailed protocols.

This guide will explore three major alternative approaches to the synthesis of functionalized pyridines that serve as viable alternatives to starting with pre-functionalized halo-pyridines:

  • De Novo Ring Formation via Cycloaddition Reactions: Building the pyridine core from acyclic precursors.

  • Transition-Metal-Catalyzed C-H Functionalization: Directly introducing substituents onto a simpler pyridine core.

  • Cascade Reactions involving Cross-Coupling: A modular approach to building highly substituted pyridines.

De Novo Synthesis: Cycloaddition Strategies

Cycloaddition reactions offer a powerful method for constructing the pyridine ring with specific substitution patterns from the outset, often from readily available starting materials.

a) [2+2+2] Cycloaddition of Nitriles and Alkynes

Transition metal-catalyzed [2+2+2] cycloaddition reactions provide a direct route to pyridines by combining two alkyne molecules and a nitrile.[1] This method is particularly advantageous for controlling the substitution pattern of the resulting pyridine.

b) Formal [3+3] Cycloaddition of Enamines and Unsaturated Carbonyls

An organocatalyzed, formal [3+3] cycloaddition has been developed for the practical synthesis of substituted pyridines from enamines and α,β-unsaturated aldehydes or ketones.[2] This approach is notable for its use of readily available starting materials and its scalability.

c) [4+2] Cycloaddition (Diels-Alder Type Reactions)

The hetero-Diels-Alder reaction, involving the cycloaddition of a 1-azadiene with an alkene or alkyne, represents a classical yet effective method for pyridine synthesis.[3][4] Subsequent oxidation of the initial cycloadduct yields the aromatic pyridine ring.

G

Direct C-H Functionalization

Instead of starting with a halogenated pyridine, C-H functionalization allows for the direct introduction of substituents onto a simpler, often commercially available, pyridine core.[5] This strategy is highly atom-economical and can significantly shorten synthetic routes.[6][7]

Transition-metal catalysis is central to this approach, enabling the selective activation and functionalization of C-H bonds at various positions of the pyridine ring.[5][7]

Comparative Data for Pyridine C-H Arylation
Catalyst SystemPyridine SubstrateArylating AgentPositionYield (%)Reference
Pd(OAc)₂ / P(o-tol)₃2-PhenylpyridineAryl BromideC2-ortho of phenyl70-95[8]
Ru(p-cymene)Cl₂]₂ / AgSbF₆PyridineAryl Boronic AcidC260-88[5]
Fe-catalyzed relayVariousVariousDe novo synthesisWide range[6]
Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine

The following is a representative protocol for the ortho-arylation of 2-phenylpyridine with an aryl halide:

  • To a reaction vessel, add 2-phenylpyridine (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and a suitable ligand such as (o-tolyl)₃P (0.1 mmol).[8]

  • Add a base, such as K₂CO₃ (2.0 mmol), and a solvent, for instance, DMF (3 mL).

  • The reaction mixture is then heated, typically at temperatures ranging from 100 to 140 °C, for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ortho-arylated 2-phenylpyridine.[8]

G

Modular Synthesis via Cascade Reactions

A highly modular and versatile approach to constructing highly substituted pyridines involves a cascade reaction sequence. One notable example is the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[9][10] This method generates a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to yield the final pyridine product.

This one-pot procedure is advantageous due to its mild conditions, good functional group tolerance, and the use of readily accessible starting materials.[9][10]

Performance Data for Cascade Pyridine Synthesis
α,β-Unsaturated KetoximeAlkenylboronic AcidYield (%)
1-Phenyl-2-propen-1-one oxime derivative(E)-Styrylboronic acid85
Cyclohex-2-en-1-one oxime derivativePhenylboronic acid78
3-Penten-2-one oxime derivative2-Thiopheneboronic acid65

Data synthesized from examples in referenced literature.[9][10]

Experimental Protocol: Copper-Catalyzed Cascade Synthesis of a Trisubstituted Pyridine
  • In a reaction vial, combine the α,β-unsaturated ketoxime O-pentafluorobenzoate (0.5 mmol), the alkenylboronic acid (0.75 mmol), Cu(OAc)₂ (0.05 mmol), and 4 Å molecular sieves.[9]

  • Add DMF (2.5 mL) as the solvent.

  • The mixture is stirred at 50 °C for 2 hours, open to the air.

  • The temperature is then increased to 90 °C and the reaction is stirred for an additional 3-5 hours to facilitate electrocyclization and oxidation.[9]

  • Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated.

  • The residue is purified by flash column chromatography to provide the polysubstituted pyridine.

G

Conclusion

While this compound remains a valuable and strategic starting material, the field of organic synthesis offers a diverse toolkit of alternative methods for accessing substituted pyridines.

  • De novo cycloaddition reactions provide excellent control over substitution patterns from simple, acyclic precursors.

  • Direct C-H functionalization represents a highly efficient and atom-economical strategy for derivatizing simple pyridine feedstocks.

  • Modular cascade reactions offer a powerful means to assemble complex, highly substituted pyridines in a single pot with good functional group tolerance.

The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, availability of starting materials, and scalability requirements. The methods presented here represent the forefront of pyridine synthesis and provide researchers with a broader range of strategic options for drug discovery and development.

References

A Head-to-Head Comparison: Pinacol Boronate Esters versus Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions that are fundamental to drug discovery and materials science, the choice of reagents is paramount. Boronic acids and their corresponding pinacol boronate esters are both workhorses for the formation of carbon-carbon and carbon-heteroatom bonds. However, a nuanced understanding of their respective advantages and disadvantages is critical for optimizing reaction outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions.

The fundamental difference between boronic acids and their pinacol ester counterparts lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in many catalytic cycles.[1] However, this comes at the cost of reduced stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1][3]

Conversely, pinacol boronate esters offer significantly enhanced stability.[1][4][5][6] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1][5][6] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1][2][7][8]

Quantitative Performance Comparison

The following tables summarize the key differences in properties and performance between pinacol boronate esters and boronic acids, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Table 1: General Properties and Handling Characteristics

FeaturePinacol Boronate EstersBoronic Acids
Stability High; generally stable to air, moisture, and chromatography.[1][4][5][6][9]Moderate to low; susceptible to oxidation, dehydration (boroxine formation), and protodeboronation.[1][3][9]
Physical Form Often crystalline solids.[1][5]Can be crystalline solids or amorphous powders.
Handling Easier to handle and weigh accurately.[5]May require handling under an inert atmosphere for long-term storage.[5]
Storage Longer shelf-life, can often be stored at room temperature.[1]Often require refrigeration or storage under inert gas.[5]
Purification Generally compatible with standard silica gel chromatography.[1][3]Purification by chromatography can be challenging due to their polarity and potential for decomposition on silica.[10]
Solubility Generally good solubility in a wide range of organic solvents.[4][6]Solubility can be more limited, particularly for polar substrates.

Table 2: Performance in Suzuki-Miyaura Cross-Coupling

ParameterPinacol Boronate EstersBoronic Acids
Reactivity Generally less reactive, may require higher temperatures or longer reaction times.[1][2][7][8]More reactive, often leading to faster reaction rates.[1][2]
Reaction Yields Often provide more reproducible and higher isolated yields in complex syntheses due to higher purity of the starting material.[5]Yields can be compromised by the decomposition of the starting material.[5]
Substrate Scope Broad, but can be sluggish with challenging substrates.[11]Broad, but can be problematic with sensitive functional groups due to harsher reaction conditions that may be required for ester cleavage.
Side Reactions Less prone to side reactions like protodeboronation and homocoupling.[4]More susceptible to protodeboronation, oxidation, and palladium-catalyzed homocoupling.[3]

Experimental Protocols and Considerations

The choice between a pinacol boronate ester and a boronic acid can necessitate different experimental setups and considerations.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

A typical Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organohalide in the presence of a palladium catalyst and a base.

  • Reagent Preparation: In a reaction vessel, the aryl halide (1.0 equiv), the boronic acid or pinacol boronate ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv) are combined.

  • Solvent Addition: An appropriate solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF) is added. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Reaction Execution: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, with progress monitored by techniques such as TLC, GC-MS, or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by column chromatography.

Key Experimental Differences:

  • Activation of Pinacol Boronate Esters: While some pinacol boronate esters can undergo transmetalation directly, it is widely believed that many first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[1] This hydrolysis step can sometimes be the rate-limiting step.

  • Purification Challenges: While pinacol boronates are generally easier to purify, they can be susceptible to hydrolysis on silica gel, especially with more activated esters.[12][13][14][15] This can lead to streaking on TLC plates and difficulty in obtaining a pure product. In such cases, using deactivated silica gel or alternative purification techniques like crystallization may be necessary. Boronic acids, being more polar, can be difficult to elute from silica gel and may decompose during chromatography.[10]

Visualization of Key Concepts

The following diagrams illustrate the logical relationships in reagent selection and a typical experimental workflow.

Reagent_Selection_Logic cluster_start cluster_stability Stability Considerations cluster_reactivity Reactivity Considerations cluster_choice Reagent Choice Start Need for Cross-Coupling Stability Is the boronic acid known to be unstable? Start->Stability Handling Are ease of handling and long-term storage critical? Stability->Handling No UseEster Use Pinacol Boronate Ester Stability->UseEster Yes Reactivity Is maximizing the reaction rate the primary goal? Handling->Reactivity No Handling->UseEster Yes Reactivity->UseEster No UseAcid Use Boronic Acid Reactivity->UseAcid Yes Suzuki_Miyaura_Workflow cluster_reagents Reagent Combination cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boron Reagent, Catalyst, and Base Solvent Add Solvent and Heat under Inert Atmosphere Reagents->Solvent Hydrolysis In-situ Hydrolysis (for many esters) Solvent->Hydrolysis Transmetalation Transmetalation Hydrolysis->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Workup Aqueous Workup and Extraction ReductiveElimination->Workup Purification Column Chromatography or Crystallization Workup->Purification Product Isolated Product Purification->Product

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Product Structure Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step in the pipeline. While various analytical techniques offer structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating complex molecular architectures in solution. By spreading nuclear correlations across two frequency dimensions, 2D NMR mitigates the signal overlap often encountered in traditional one-dimensional (1D) NMR spectra of complex molecules, providing a detailed map of atomic connectivity.[1][2]

This guide provides an objective comparison of key 2D NMR techniques and other common analytical methods, supported by experimental data. It also offers detailed protocols for cornerstone 2D NMR experiments to aid in the validation of product structures.

At a Glance: 2D NMR vs. Alternative Techniques

To understand the unique advantages of 2D NMR, it's essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[2][3]Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.[2]Molecular weight, elemental composition, and fragmentation patterns.[2]Precise 3D atomic coordinates in the solid state and absolute stereochemistry.[2]
Sample Requirements Requires sample to be soluble in a suitable deuterated solvent.Requires sample to be soluble in a suitable deuterated solvent.Sample can be in solid, liquid, or gas phase.Requires a single, high-quality crystal.
Sensitivity Generally lower sensitivity compared to MS, but advancements like cryogenic probes have improved it.[4][5]Moderate sensitivity.High sensitivity, capable of detecting trace amounts.Requires a significant amount of pure material to grow crystals.
Strengths Unambiguous structure determination in solution, reveals subtle structural details and dynamic processes.Rapid analysis, provides fundamental structural information.High throughput, accurate mass determination.Provides the absolute 3D structure.
Limitations Longer experiment times, higher cost, and complexity in data analysis.[4][6]Spectral overlap in complex molecules can hinder interpretation.[1]Does not provide direct information on atom connectivity or stereochemistry.Crystal growth can be challenging or impossible for some molecules; the solid-state structure may not represent the solution conformation.

Performance Comparison of Key 2D NMR Techniques

The choice of a 2D NMR experiment is guided by the specific structural question at hand, considering factors like sensitivity, resolution, and experimental time.[1] The following table summarizes the key performance characteristics of the most common 2D NMR experiments.

ParameterCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)NOESY (Nuclear Overhauser Effect Spectroscopy)
Correlation Type ¹H-¹H through-bond (J-coupling)[7][8]¹H-X (typically ¹³C or ¹⁵N) one-bond correlation[8][9]¹H-X (typically ¹³C or ¹⁵N) long-range (2-4 bonds) correlation[9]¹H-¹H through-space (dipolar coupling)[3][7]
Primary Application Identifying neighboring protons within a spin system.[7]Assigning protons to their directly attached heteronuclei.[4]Establishing connectivity across heteroatoms and quaternary carbons.[3][4]Determining spatial proximity of protons, crucial for stereochemistry and 3D structure.[7]
Sensitivity GoodHigh, due to detection of the more sensitive ¹H nucleus.Moderate, as it detects smaller, long-range couplings.Variable, depends on molecular size and tumbling rate.
Resolution Moderate; can be improved with variations like DQF-COSY.[1]High in both dimensions, excellent for resolving proton overlap.[1]Good; resolution in the indirect dimension can be lower.[1]Generally lower resolution than correlation experiments.

Experimental Workflows and Logical Relationships

The power of 2D NMR is fully realized when different experiments are used in a complementary fashion to piece together a molecule's structure. The following diagrams illustrate a typical experimental workflow and the logical relationships between these experiments.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Analysis cluster_validation Structure Validation Sample Dissolve Sample in Deuterated Solvent NMR_Tube Transfer to NMR Tube Sample->NMR_Tube NMR_Instrument Load into NMR Spectrometer NMR_Tube->NMR_Instrument OneD_H1 Acquire 1D ¹H NMR_Instrument->OneD_H1 OneD_C13 Acquire 1D ¹³C NMR_Instrument->OneD_C13 TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Instrument->TwoD_NMR Process Process Data (FT, Phasing) TwoD_NMR->Process Assign Assign Signals Process->Assign Structure Elucidate Structure Assign->Structure Validate Validate Structure Structure->Validate

Caption: A typical experimental workflow for product structure validation using 2D NMR techniques.

logical_relationships COSY COSY (¹H-¹H Connectivity) Structure Complete Molecular Structure COSY->Structure Identifies proton spin systems HSQC HSQC (¹H-¹³C One-Bond) HSQC->Structure Links protons to carbons HMBC HMBC (¹H-¹³C Long-Range) HMBC->Structure Connects fragments across heteroatoms NOESY NOESY (¹H-¹H Through-Space) NOESY->Structure Determines stereochemistry and conformation

References

Navigating Reaction Kinetics: A Comparative Guide to Quantitative Analysis by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reaction conversion is paramount for optimizing synthetic routes, ensuring product quality, and meeting regulatory standards. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with key alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of reaction conversion. Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to select the most suitable analytical tool for your specific research and development needs.

At the heart of chemical synthesis and process development lies the critical need to monitor the transformation of reactants into products. An accurate assessment of reaction conversion and kinetics allows for the fine-tuning of reaction parameters, leading to improved yields, reduced impurities, and more efficient and scalable processes. While several analytical techniques can provide insights into reaction progress, the choice of method depends on a multitude of factors including the chemical nature of the analytes, the complexity of the reaction matrix, and the desired level of quantitative accuracy and precision.

Principles of Quantitative Analysis for Reaction Conversion

The fundamental principle behind quantitative reaction monitoring is to measure the change in concentration of reactants or the formation of products over time. This is typically achieved by comparing the analytical signal of the target analyte to that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile and semi-volatile compounds in the gas phase based on their physicochemical properties, followed by detection and quantification using a mass spectrometer.[1] For quantitative analysis, the area under the chromatographic peak of an analyte is proportional to its concentration.[2]

High-Performance Liquid Chromatography (HPLC) separates compounds in the liquid phase based on their interactions with a stationary phase.[3] Coupled with various detectors, most commonly UV-Vis, it is a versatile tool for a wide range of molecules, particularly those that are non-volatile or thermally sensitive.[4]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an inherently quantitative technique where the integral of a specific resonance signal is directly proportional to the number of corresponding nuclei, and thus the molar concentration of the analyte.[5] This method can provide structural information alongside quantitative data without the need for identical compound reference standards for each analyte.

Comparative Performance Analysis

The selection of an analytical technique should be a data-driven decision. The following table summarizes typical performance characteristics of GC-MS, HPLC, and qNMR for the quantitative analysis of reaction conversion, based on data from comparative studies.

Performance ParameterGC-MS (with Derivatization for polar analytes)HPLC-UVQuantitative NMR (qNMR)
Limit of Detection (LOD) 0.1 - 2.0 ng/mL[3]0.01 - 0.1 µg/mL[3]~2 µg/mL[6]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[3]0.03 - 0.5 µg/mL[3]~4 µg/mL[6]
Linearity (r²) > 0.99[3]> 0.999[3]> 0.99[6]
Precision (%RSD) < 15%[3]< 2%[3]Better repeatability than GC-MS[6]
Accuracy (% Recovery) 85 - 115%[3]98 - 102%[3]Good, less affected by matrix[6]
Sample Preparation Can be extensive (extraction, derivatization)[2]Simple dissolution and filtration[3]Simple, but requires deuterated solvents
Analysis Time 20 - 40 minutes[3]10 - 20 minutes[3]Minutes per sample
Analyte Suitability Volatile & thermally stable compoundsWide range, including non-volatile & thermally labileSoluble compounds with unique NMR signals

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for reaction monitoring using GC-MS, HPLC, and qNMR.

Protocol 1: Quantitative Reaction Monitoring by GC-MS

This protocol outlines the general steps for monitoring a reaction where the analyte of interest is amenable to GC-MS analysis, potentially after derivatization.

1. Sample Preparation:

  • Sampling: At predetermined time points, withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.[2]

  • Quenching: Immediately transfer the aliquot to a vial containing a suitable quenching agent to stop the reaction.[2]

  • Internal Standard Addition: Add a known concentration of an internal standard that is chemically similar to the analyte but chromatographically resolved.

  • Extraction: If necessary, perform a liquid-liquid extraction to transfer the analyte into a solvent compatible with GC-MS.[2]

  • Derivatization (if required): For polar or non-volatile analytes, a derivatization step (e.g., silylation) is performed to increase volatility and thermal stability.[2]

2. GC-MS Instrumentation and Conditions:

  • Injector: Split/splitless inlet, with an injection volume of 1 µL.

  • Column: A capillary column appropriate for the analytes of interest (e.g., 5% phenyl polysiloxane).

  • Oven Program: A temperature gradient is typically used to ensure good separation of all components. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp to 280 °C at 15 °C/min, and a final hold for 5 minutes.[2]

  • Mass Spectrometer: Operated in either full scan mode for qualitative and quantitative analysis or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.[7][8]

3. Data Analysis:

  • Construct a calibration curve by analyzing a series of standards of known concentrations containing the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the reaction samples from the calibration curve.

  • Calculate the reaction conversion based on the consumption of starting material or the formation of the product.

Protocol 2: Quantitative Reaction Monitoring by HPLC

This protocol is suitable for a wide range of reactions, particularly in pharmaceutical development where analytes are often non-volatile.

1. Sample Preparation:

  • Sampling and Quenching: Similar to the GC-MS protocol, withdraw and quench a precise aliquot of the reaction mixture.

  • Internal Standard Addition: Add a known concentration of a suitable internal standard.

  • Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

  • Filtration: Filter the sample through a 0.45 µm filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • Column: A reverse-phase C18 column is commonly used for a wide range of organic molecules.[3]

  • Mobile Phase: A mixture of aqueous and organic solvents (e.g., water and acetonitrile), often with a gradient elution program.[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.[3]

  • Detector: A UV-Vis detector set at a wavelength where the analyte has maximum absorbance.[3]

3. Data Analysis:

  • Generate a calibration curve using standards of the analyte and internal standard.

  • Calculate the concentration of the analyte in the reaction samples based on the peak area ratios and the calibration curve.

  • Determine the reaction conversion over time.

Protocol 3: Quantitative Reaction Monitoring by qNMR

qNMR offers a powerful alternative for reaction monitoring, providing both structural and quantitative information.

1. Sample Preparation:

  • Sampling: Withdraw a precise volume of the reaction mixture.

  • Solvent Addition: Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known concentration of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Transfer: Transfer the homogeneous solution to an NMR tube.

2. qNMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard proton pulse sequence is used. For accurate quantification, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.[9]

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]

3. Data Analysis:

  • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate the characteristic, well-resolved signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following equation: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / V_sample) where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume.

  • Determine the reaction conversion from the change in analyte concentration.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind selecting an appropriate analytical method, the following diagrams are provided.

Quantitative Analysis Workflow by GC-MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sampling Reaction Sampling quenching Quenching sampling->quenching is_add Internal Standard Addition quenching->is_add extraction Extraction/Derivatization is_add->extraction injection Injection extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification conversion Calculate Conversion quantification->conversion

Caption: Experimental workflow for quantitative analysis of reaction conversion by GC-MS.

Method Selection Logic node_method node_method start Analyte Properties volatility Volatile & Thermally Stable? start->volatility solubility Soluble in Deuterated Solvent? start->solubility polarity Polar/Functional Groups? volatility->polarity Yes hplc HPLC volatility->hplc No gcms GC-MS polarity->gcms No derivatize Derivatization needed for GC-MS polarity->derivatize Yes solubility->hplc No qnmr qNMR solubility->qnmr Yes, with unique signal derivatize->gcms

Caption: Decision tree for selecting an analytical method for reaction conversion analysis.

Conclusion

The quantitative analysis of reaction conversion is a critical activity in chemical research and development. GC-MS, HPLC, and qNMR each offer distinct advantages and are suited to different types of analytes and experimental requirements. GC-MS provides excellent sensitivity and selectivity for volatile compounds, while HPLC is a versatile and robust technique for a broad range of molecules, especially in the pharmaceutical industry. qNMR stands out for its inherent quantitative nature and the ability to provide structural information simultaneously, often with minimal sample preparation.

By understanding the principles, performance characteristics, and experimental protocols of these powerful analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to select the optimal method for their specific application, ultimately leading to more efficient, well-characterized, and robust chemical processes.

References

A Comparative Guide to Palladium and Nickel Catalysts for C-Cl Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst in cross-coupling reactions is paramount to the efficiency, cost-effectiveness, and sustainability of synthetic routes. While palladium has long been the workhorse in this domain, nickel catalysis has emerged as a powerful and economically viable alternative, particularly for the activation of challenging C-Cl bonds in aryl chlorides.[1] Due to their lower reactivity compared to aryl bromides and iodides, aryl chlorides are often more readily available and inexpensive, making their use in cross-coupling reactions highly desirable, especially for industrial applications.[2]

This guide provides an objective comparison of palladium and nickel catalysts for the activation of C-Cl bonds in common cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

At a Glance: Key Differences
FeaturePalladium CatalysisNickel Catalysis
Cost & Abundance Higher cost, less abundant.[1]Lower cost, more earth-abundant.[1][3]
Reactivity with Aryl Chlorides Often requires specialized, electron-rich, and bulky ligands to activate the strong C-Cl bond.[1][2]Generally more effective for activating the C-Cl bond due to lower reduction potential, facilitating oxidative addition.[1][4]
Mechanistic Pathways Predominantly proceeds through Pd(0)/Pd(II) two-electron pathways.[1]Can access more diverse mechanistic pathways, including Ni(0)/Ni(II), Ni(I)/Ni(III), and single-electron transfer (SET).[1][5]
Functional Group Tolerance Generally exhibits broad functional group tolerance.[5] The selectivity is predominantly governed by the electronic properties of the aryl halide.[6][7]Can be more sensitive to certain functional groups that can coordinate to the nickel center, which can either inhibit the reaction or induce selectivity.[6][7]
Ligand Development Extensive library of well-established and commercially available ligands.[1]A rapidly developing field with increasingly robust and versatile ligands, though less developed than for palladium.[8][9]

Quantitative Performance Data

The following tables summarize representative data for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 4-chlorotoluene, a common and relatively unactivated aryl chloride.

Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / SPhos1.5K₃PO₄Toluene/H₂O1001898G. A. Molander et al.
XPhos-Pd-G20.5K₃PO₄Toluene/H₂ORT1293[2]
Pd(IPr)(η³-cinnamyl)Cl1.0K₃PO₄Dioxane300.5>99[2]
Nickel
NiCl₂(PCy₃)₂5.0K₃PO₄Toluene1102495G. C. Fu et al.
NiCl₂(dppf)5.0K₂CO₃Dioxane801691[6]
Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH3.0-THF601689[5]
Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium
Pd₂(dba)₃ / XPhos1.5 (Pd) / 3.0 (Ligand)NaOtBuTolueneReflux694
[Pd(IPr*)(cinnamyl)Cl]0.5KOtBuDioxaneRT1>99[10]
Palladacycle / P(2-norbornyl)₂0.5NaOtBuDioxane110298
Nickel
Ni(COD)₂ / P(tBu)₃2.0NaOtBuToluene1002492J. F. Hartwig et al.
NiBr₂(dppe)5.0NaOtBuToluene1002485S. L. Buchwald et al.
NiCl₂(PCy₃)₂3.0K₃PO₄Dioxane1002488M. Beller et al.

Mechanistic Overview: Catalytic Cycles

The activation of C-Cl bonds by both palladium and nickel generally proceeds via a catalytic cycle involving oxidative addition, a subsequent coupling step (e.g., transmetalation), and reductive elimination. However, the accessibility of different oxidation states for nickel allows for more varied mechanistic pathways compared to the typical Pd(0)/Pd(II) cycle.

G cluster_pd Palladium Catalytic Cycle (Pd⁰/Pdᴵᴵ) cluster_ni Nickel Catalytic Cycle (Ni⁰/Niᴵᴵ) Pd0 Pd⁰Lₙ Pd_OA Cl-Pdᴵᴵ(Ar)Lₙ Pd0->Pd_OA Oxidative Addition (Ar-Cl) Pd_TM R-Pdᴵᴵ(Ar)Lₙ Pd_OA->Pd_TM Transmetalation (R-M') Pd_TM->Pd0 Reductive Elimination (Ar-R) Ni0 Ni⁰Lₙ Ni_OA Cl-Niᴵᴵ(Ar)Lₙ Ni0->Ni_OA Oxidative Addition (Ar-Cl) Ni_TM R-Niᴵᴵ(Ar)Lₙ Ni_OA->Ni_TM Transmetalation (R-M') Ni_TM->Ni0 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycles for Pd and Ni in cross-coupling.

While both metals share the fundamental steps shown above, nickel's lower reduction potential generally facilitates the initial oxidative addition of the robust C-Cl bond.[4] Furthermore, nickel can engage in single-electron transfer (SET) mechanisms and involve Ni(I) and Ni(III) intermediates, which can be particularly effective for challenging substrates.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for palladium- and nickel-catalyzed C-N cross-coupling reactions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of 4-chlorotoluene with morpholine using an XPhos ligand.[11]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃] (or other Pd(0) source)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry, nitrogen-flushed two-necked flask, add Pd₂(dba)₃ (e.g., 0.0316 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) to the flask.

  • Stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the mixture.

  • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6 hours, monitoring by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative procedure for the amination of an aryl chloride using a nickel catalyst.

Materials:

  • Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

  • P(tBu)₃ (Tri-tert-butylphosphine) or suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (anhydrous, degassed)

Procedure:

  • Inside a nitrogen-filled glovebox, add Ni(COD)₂ (0.084 mmol, 2.0 mol%) and the phosphine ligand (e.g., P(tBu)₃, 0.168 mmol, 4.0 mol%) to a vial.

  • Add anhydrous, degassed toluene (2 mL) and stir for 5 minutes.

  • In a separate vial, add 4-chlorotoluene (4.22 mmol, 1.0 equiv.), morpholine (5.06 mmol, 1.2 equiv.), and sodium tert-butoxide (5.91 mmol, 1.4 equiv.).

  • Add the catalyst solution to the substrate mixture.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for 24 hours.

  • After cooling, dilute the reaction with ether, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the resulting crude product by flash chromatography.

General Experimental Workflow

The successful execution of these sensitive catalytic reactions requires careful attention to anhydrous and anaerobic conditions.

G start Start: Assemble Dry Glassware setup Setup Under Inert Gas (N₂ or Ar) start->setup reagents Add Catalyst, Ligand, Base, and Solvent setup->reagents stir Stir to Form Active Catalyst reagents->stir substrates Add Aryl Chloride & Coupling Partner stir->substrates reaction Heat to Reaction Temp substrates->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography, etc.) workup->purify end Characterize Product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Outlook

Both nickel and palladium are highly effective catalysts for the cross-coupling of aryl chlorides. The choice between them depends on a careful evaluation of project-specific needs.

  • Palladium catalysis remains the benchmark for its reliability, extensive documentation, and broad functional group tolerance.[5] The vast library of commercially available, sophisticated ligands often allows for high turnover numbers and mild reaction conditions.[1]

  • Nickel catalysis presents a more cost-effective and sustainable alternative, which is a significant advantage for large-scale synthesis.[3] Its distinct reactivity profile, including its higher efficacy for activating the C-Cl bond and accessing alternative mechanistic pathways, can be advantageous for particularly challenging substrates where palladium systems may falter.[1][4]

The continuous development of new, more robust, and versatile ligands for both metals promises to further expand the capabilities of these indispensable synthetic tools, enabling chemists to construct complex molecules with ever-increasing efficiency and precision.

References

A Comprehensive Cost-Benefit Analysis of Halopyridine Starting Materials for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A strategic guide for researchers, scientists, and drug development professionals on selecting the optimal halopyridine for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The selection of an appropriate starting material is a critical decision in the synthesis of novel chemical entities. For the functionalization of pyridine scaffolds, a common motif in pharmaceuticals, halopyridines are indispensable building blocks. The choice between fluorinated, chlorinated, brominated, and iodinated pyridines significantly impacts the cost, efficiency, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of these four classes of halopyridines in the context of three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.

Cost Comparison of Halopyridine Starting Materials

The cost of the starting material is a primary consideration in any synthetic campaign, particularly in process development and large-scale manufacturing. A comparative analysis of the bulk pricing for unsubstituted 2-halopyridines reveals a clear trend.

HalopyridineTypical Bulk Price (USD/kg)Relative Cost
2-Fluoropyridine~$1,400High
2-Chloropyridine~$400 - $500Low
2-Bromopyridine~$185 - $200Moderate
2-Iodopyridine~$400 - $1000+High to Very High

Note: Prices are approximate and can vary significantly based on supplier, purity, and market fluctuations. The prices listed are based on available data from various chemical suppliers for bulk quantities.[1][2][3][4][5][6][7][8][9][10][11][12][13]

From a purely economic standpoint, 2-chloropyridines are often the most attractive starting materials due to their lower cost.[9][10] However, as the subsequent sections will detail, their lower reactivity can necessitate more expensive and specialized catalytic systems, potentially offsetting the initial cost savings. In contrast, 2-bromopyridines often represent a good balance between cost and reactivity.[1][2][11] 2-Iodo- and 2-fluoropyridines are typically the most expensive options.[3][4][6][7][8][12][13][14]

Performance in Cross-Coupling Reactions: A Data-Driven Comparison

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F .[15] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker the C-X bond, the more readily the oxidative addition step in the catalytic cycle proceeds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table summarizes typical performance data for the coupling of 2-halopyridines with an arylboronic acid.

HalopyridineCatalyst SystemConditionsReaction TimeYield (%)
2-IodopyridinePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C2 h>95
2-BromopyridinePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C6 h~90
2-ChloropyridinePd₂(dba)₃/SPhos, K₃PO₄Dioxane/H₂O, 110 °C12-24 h~85
2-FluoropyridineSpecialized catalystsHarsher conditionsOften prolongedGenerally low/unreactive

Note: The data presented is a compilation of representative results from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.[15][16][17][18]

Iodo- and bromopyridines are highly effective substrates for Suzuki coupling, often proceeding to high yields under relatively mild conditions with standard catalysts.[18] Chloropyridines, while more economical, typically require more advanced and often more expensive phosphine ligands and higher temperatures to achieve comparable results.[16] Fluoropyridines are generally unreactive in Suzuki couplings under standard conditions and are rarely used.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend of halopyridines in this reaction is similar to that observed in Suzuki couplings.

HalopyridineCatalyst SystemConditionsReaction TimeYield (%)
2-IodopyridinePd₂(dba)₃/Xantphos, Cs₂CO₃Dioxane, 100 °C4 h>90
2-BromopyridinePd₂(dba)₃/Xantphos, NaOtBuToluene, 100 °C8 h~85-90
2-ChloropyridinePd₂(dba)₃/RuPhos, K₃PO₄t-BuOH, 110 °C18-24 h~70-80
2-FluoropyridineNot commonly used---

Note: The data is representative and compiled from various literature sources. Actual yields and reaction times are substrate-dependent.[19][20][21][22][23][24][25]

Again, iodo- and bromopyridines are the more reactive substrates, allowing for efficient amination under standard Buchwald-Hartwig conditions.[24] The amination of chloropyridines is feasible but often requires more specialized and sterically demanding ligands to overcome the stronger C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[23]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The reactivity of halopyridines in this reaction follows the established trend.

HalopyridineCatalyst SystemConditionsReaction TimeYield (%)
2-IodopyridinePd(PPh₃)₂Cl₂/CuI, Et₃NTHF, rt2-4 h>95
2-BromopyridinePd(PPh₃)₂Cl₂/CuI, Et₃NTHF, 60 °C6-12 h~85-95
2-ChloropyridinePd(PCy₃)₂Cl₂/CuI, Cs₂CO₃Dioxane, 120 °C24 h~60-70
2-FluoropyridineNot commonly used---

Note: This data is a generalized representation from multiple sources. Specific conditions and outcomes will vary.[26][27][28][29][30][31][32][33]

Iodo- and bromopyridines are excellent substrates for the Sonogashira coupling, with iodopyridines often reacting at room temperature.[30][31] Chloropyridines are significantly less reactive and require more forcing conditions and specialized catalyst systems to achieve moderate to good yields.[32] Fluoropyridines are generally not employed in this reaction.

Experimental Protocols

Detailed experimental protocols for each of the three cross-coupling reactions are provided below. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the halopyridine (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is taken in a reaction vessel. A degassed solvent system (e.g., Toluene/H₂O, 4:1) is added. The reaction mixture is then heated under an inert atmosphere (e.g., Nitrogen or Argon) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[15][16][34][35]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with the halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The vessel is sealed and heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[19][20][21]

General Procedure for Sonogashira Coupling

To a reaction vessel under an inert atmosphere are added the halopyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%). Anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 eq) are then added. The terminal alkyne (1.1-1.5 eq) is added dropwise, and the reaction is stirred at the appropriate temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[29][30][31][32]

Visualizing the Process: Diagrams

To further aid in understanding the concepts discussed, the following diagrams illustrate a typical experimental workflow, the relative reactivity of halopyridines, and a decision-making process for selecting the appropriate starting material.

Experimental_Workflow reagents Combine Halopyridine, Coupling Partner, & Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

A typical experimental workflow for a cross-coupling reaction.

Reactivity_Trend cluster_0 Decreasing Reactivity in Cross-Coupling I I Br Br I->Br More Reactive Cl Cl Br->Cl F F Cl->F Less Reactive

Relative reactivity of halopyridines in Pd-catalyzed cross-coupling.

Decision_Tree start Start: Need to Functionalize a Pyridine cost_priority Is cost the primary driver? start->cost_priority reactivity_priority Is high reactivity/mild conditions critical? cost_priority->reactivity_priority No use_chloro Consider 2-Chloropyridine (Requires catalyst screening) cost_priority->use_chloro Yes use_bromo Consider 2-Bromopyridine (Good balance of cost & reactivity) reactivity_priority->use_bromo No use_iodo Consider 2-Iodopyridine (Highest reactivity, highest cost) reactivity_priority->use_iodo Yes consider_fluoro 2-Fluoropyridine (Generally unreactive in cross-coupling)

Decision tree for selecting a halopyridine starting material.

Conclusion: A Strategic Choice

The selection of a halopyridine starting material for cross-coupling reactions is a strategic decision that requires a careful balance of cost, reactivity, and the specific demands of the synthetic target.

  • Iodopyridines offer the highest reactivity, enabling milder reaction conditions and shorter reaction times, but at a significantly higher cost. They are often the substrate of choice in early-stage discovery chemistry where speed and reliability are paramount.

  • Bromopyridines represent a practical compromise, providing good reactivity under standard conditions at a more moderate cost. They are a workhorse for many applications in both academic and industrial research.

  • Chloropyridines are the most cost-effective option, making them highly desirable for large-scale synthesis. However, their lower reactivity necessitates the use of more sophisticated and expensive catalyst systems, and reaction optimization is often more challenging.

  • Fluoropyridines are generally not suitable substrates for palladium-catalyzed cross-coupling reactions due to the strength of the C-F bond.

By carefully considering the trade-offs outlined in this guide, researchers and drug development professionals can make informed decisions to optimize their synthetic strategies, ultimately accelerating the discovery and development of new medicines and materials.

References

A Researcher's Guide to Assessing Isomeric Purity of Functionalized Pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of functionalized pyridine products is a critical step in chemical synthesis and drug discovery. The presence of unwanted isomers can significantly impact a compound's pharmacological activity, toxicity, and physicochemical properties. This guide provides an objective comparison of the most common analytical techniques for assessing isomeric purity, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.

The principal methods for determining the isomeric purity of functionalized pyridines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of selectivity, sensitivity, and applicability to different types of isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of isomeric pyridine derivatives. The separation can be challenging due to the similar physicochemical properties of isomers.[1] However, by optimizing the stationary phase, mobile phase composition, and other chromatographic conditions, excellent resolution can be achieved.

Key HPLC Modes for Isomer Separation:

  • Reversed-Phase (RP) HPLC: While standard C18 columns can be used, the polar nature of many pyridine derivatives often leads to poor retention.[2][3] The use of ion-pairing reagents can improve retention but may not be compatible with mass spectrometry (MS) detection.[2][4]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics offer unique selectivity for separating polar and ionizable compounds like pyridine isomers without the need for ion-pairing reagents.[1]

  • Hydrogen-Bonding Chromatography: Specialized columns, such as those based on SHARC (Specific Hydrogen-bond Adsorption Resolution Column) technology, can separate isomers based on hydrogen bonding interactions between the analyte and the stationary phase.[5] This approach is sensitive to the mobile phase composition, allowing for fine-tuning of selectivity.[5]

Data Presentation: HPLC Separation of Aminopyridine Isomers

IsomerRetention Time (min)
Pyridine2.5
4-Aminopyridine3.2
3-Aminopyridine4.1
2-Aminopyridine5.8

Data obtained using an Amaze HD column with a mobile phase of MeCN/MeOH (60/40) containing 0.2% HCOOH and 0.25% AmFm.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable pyridine isomers. It offers high chromatographic efficiency and provides mass spectral data for confident peak identification and purity assessment.

Data Presentation: GC-MS Performance for Pyridine Quantification

ParameterValue
Limit of Detection (LOD)0.006 mg/kg (in biota)
Limit of Quantitation (LOQ)0.020 mg/kg (in biota)
Accuracy (Recovery)89-101%
Precision (RSD)2-3%

Data from a validated headspace GC-MS/MS method.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isomers. Positional isomers of functionalized pyridines will exhibit distinct ¹H and ¹³C NMR spectra due to differences in the electronic environment of the nuclei.[8][9] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the impurities.[10][11]

Data Presentation: ¹H NMR Chemical Shifts of Aminopyridine Isomers

IsomerH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)NH₂ (ppm)
2-Aminopyridine-6.477.386.618.054.63
3-Aminopyridine8.08-6.977.038.003.89

Chemical shifts are reported for samples in CDCl₃.[12][13][14]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and chiral compounds. For functionalized pyridines, which are often basic, CE can provide rapid and efficient separations of both positional and enantiomeric isomers.[15][16] Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve the separation of enantiomers.[16]

Experimental Protocols

HPLC Method for the Separation of Aminopyridine Isomers
  • Column: Amaze HD, 3.2 x 150 mm[2]

  • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 1 µL[2]

  • Detection: UV at 275 nm[2]

  • Procedure:

    • Prepare a stock solution of the sample in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve.

    • Inject the sample for analysis and quantify the isomeric impurities.

GC-MS Method for Pyridine Analysis
  • System: Gas Chromatograph coupled to a Mass Spectrometer[17]

  • Column: Supelcowax 30 m × 0.25 mm × 0.25 µm column (or equivalent)[17]

  • Injector Temperature: 250 °C[17]

  • Oven Temperature Program: Hold at 70 °C for 2 minutes, ramp to 150 °C at 3 °C/min, then ramp to 250 °C at 20 °C/min and hold for 3 minutes.[17]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.[17]

  • Mass Spectrometer: Operated in full-scan mode (50 to 200 amu).[17]

  • Procedure:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).

    • Prepare a series of working standards.

    • Inject a 1 µL aliquot of the sample or standard into the GC-MS.

    • Identify and quantify isomers based on their retention times and mass spectra.

Quantitative NMR (qNMR) for Isomeric Purity
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard (for absolute quantification): A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[10]

  • Procedure (Absolute Purity):

    • Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).

    • Integrate a well-resolved signal of the main isomer and a signal of the internal standard.

    • Calculate the absolute purity of the main isomer using the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.

    • Relative amounts of isomeric impurities can be determined by integrating their unique signals relative to the main isomer.

Workflow and Decision Making

The selection of the most appropriate analytical technique depends on the specific properties of the functionalized pyridine and the nature of the isomeric impurities. The following diagram illustrates a general workflow for assessing isomeric purity.

Isomeric_Purity_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Primary Techniques cluster_3 Analysis and Quantification cluster_4 Final Report Start Synthesized Product Initial_Screen Initial Purity Screen (e.g., TLC, crude NMR) Start->Initial_Screen Method_Selection Select Primary Analytical Method Initial_Screen->Method_Selection HPLC HPLC (Positional Isomers, Non-volatile Compounds) Method_Selection->HPLC Non-volatile or thermally labile? GC_MS GC-MS (Volatile Isomers) Method_Selection->GC_MS Volatile and thermally stable? NMR NMR (Structural Confirmation, Quantification) Method_Selection->NMR Structural info needed? CE Capillary Electrophoresis (Chiral & Charged Isomers) Method_Selection->CE Chiral or charged isomers? Quantification Quantify Isomeric Purity HPLC->Quantification GC_MS->Quantification NMR->Quantification CE->Quantification Report Report Isomeric Purity Quantification->Report

Caption: General workflow for assessing the isomeric purity of functionalized pyridine products.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-2-chloro-6-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety, handling, and disposal procedures for 3-Bromo-2-chloro-6-methylpyridine. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Proper management of chemical waste is a cornerstone of laboratory safety. For researchers, scientists, and drug development professionals, understanding the specific disposal requirements for compounds like this compound, a halogenated pyridine derivative, is paramount. This document outlines the necessary steps for its safe handling and disposal, ensuring that laboratory operations are conducted with the highest regard for safety and regulatory standards.

Key Safety and Hazard Information

ParameterValueSource
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Appearance Solid[2]
Melting Point 30-35 °C[2]
GHS Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1][2][3]
Signal Word Danger[1][2]
Acute Oral Toxicity Category 3[2][3]
Skin Irritation Category 2[2][3]
Eye Damage/Irritation Category 1 / 2A[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[2][3]

Experimental Protocols for Safe Disposal

The proper disposal of this compound is a multi-step process that begins with correct handling and storage and concludes with collection by a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., butyl rubber or PVA).

    • Chemical safety goggles and a face shield.

    • A fully buttoned laboratory coat.

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled, and sealed container for "Halogenated Organic Waste."

  • Do not mix with incompatible materials such as strong oxidizing agents or strong bases.

  • The waste container should be made of a compatible material (e.g., glass or polyethylene) and be leak-proof.

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Record the date when waste is first added to the container.

  • Include the name and contact information of the responsible researcher or laboratory manager.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is kept away from sources of ignition.[4]

5. Final Disposal Procedure:

  • The ultimate disposal of this compound must be conducted through a licensed chemical destruction facility.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The recommended methods of disposal are controlled incineration with flue gas scrubbing.[4] This process ensures the complete destruction of the compound and minimizes environmental impact.

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Use Designated & Sealed 'Halogenated Organic Waste' Container fume_hood->waste_container labeling Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Hazards, Date waste_container->labeling storage Store in Secure Satellite Accumulation Area labeling->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact incineration Disposal via Licensed Facility (Controlled Incineration) ehs_contact->incineration end End: Safe & Compliant Disposal incineration->end

References

Personal protective equipment for handling 3-Bromo-2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 3-Bromo-2-chloro-6-methylpyridine are paramount for laboratory safety and environmental responsibility. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to mitigate risks and ensure regulatory compliance.

Chemical Identifier: this compound CAS Number: 132606-40-7

Immediate Safety and Hazard Information

This compound is a halogenated pyridine derivative that presents several hazards.[1][2][3] In case of exposure, immediate action is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5][6][7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. The minimum required PPE for handling this compound is outlined below. A risk assessment for specific procedures should be conducted to confirm the adequacy of the selected PPE.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields. Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for splash hazards.[9]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][10]
Hand Protection Disposable nitrile gloves are the minimum for incidental contact. For extended contact or handling solutions, double-gloving or using thicker, chemical-resistant gloves is recommended.[11]Prevents skin contact, which can cause irritation.[1][2][10]
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. A chemical-resistant apron may be necessary for larger quantities.[12]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be required after a formal risk assessment.[4][5][7]Avoids respiratory tract irritation from dust or vapors.[1][2][10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[7][10]
  • Gather all necessary PPE and ensure it is in good condition.
  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.
  • Conduct all manipulations of this compound within the chemical fume hood.[11]
  • Avoid the formation of dust and aerosols.[5][10]
  • Use non-sparking tools to prevent ignition.[3][5]
  • Keep the container tightly closed when not in use.[5][6][10]

3. Storage:

  • Store the container in a dry, cool, and well-ventilated place.[3][5][6][10]
  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][7]
  • Keep the container tightly closed to prevent exposure to moisture.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Label all waste containing this compound as "Halogenated Organic Waste".[11]
  • Segregate solid and liquid waste into separate, clearly labeled containers.[11]

2. Waste Collection:

  • Solid Waste: Place any solid this compound waste and contaminated disposable materials (e.g., weighing paper, gloves) into a designated "Halogenated Solid Waste" container.[8][10]
  • Liquid Waste: Collect all liquid waste containing this compound in a designated "Halogenated Liquid Waste" container.[11]

3. Final Disposal:

  • Dispose of all waste through your institution's hazardous waste management program.
  • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13]

Experimental Workflow and Safety Diagram

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Gather PPE prep_safety_equipment->prep_ppe prep_materials Prepare Materials prep_ppe->prep_materials handling_don_ppe Don PPE prep_materials->handling_don_ppe handling_manipulate Manipulate Chemical handling_don_ppe->handling_manipulate handling_store Store Securely handling_manipulate->handling_store emergency_spill Spill handling_manipulate->emergency_spill emergency_exposure Exposure handling_manipulate->emergency_exposure disposal_segregate Segregate Waste handling_store->disposal_segregate disposal_collect Collect in Labeled Containers disposal_segregate->disposal_collect disposal_program Dispose via Hazardous Waste Program disposal_collect->disposal_program action_spill_contain Contain Spill emergency_spill->action_spill_contain action_spill_clean Clean & Dispose emergency_spill->action_spill_clean action_exposure_first_aid Administer First Aid emergency_exposure->action_exposure_first_aid action_exposure_medical Seek Medical Attention emergency_exposure->action_exposure_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloro-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloro-6-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.